Ethyl 4-hydroxyquinoline-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Gould-Jacobs Reaction: An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceuticals. The primary focus of this document is the Gould-Jacobs reaction, the most common and effective method for the preparation of this and related 4-hydroxyquinoline derivatives.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinolines.[1][2][3] The reaction proceeds in two key stages:
-
Condensation: An aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an intermediate, diethyl anilinomethylenemalonate.[1][2]
-
Thermal Cyclization: The intermediate is then heated to a high temperature, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A, to induce a 6-electron electrocyclic ring closure.[1][2] This is followed by the elimination of a second molecule of ethanol to yield the final product, this compound. The product exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][2]
The overall reaction is illustrated in the following scheme:
References
The Conrad-Limpach Synthesis of 4-Hydroxyquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry, offers a robust and versatile method for the preparation of 4-hydroxyquinolines. This reaction, first reported in 1887 by Max Conrad and Leonhard Limpach, involves the condensation of anilines with β-ketoesters.[1] The resulting 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimalarial, and antiviral properties. This technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, quantitative data on reaction parameters, and its application in drug discovery workflows.
Core Principles of the Synthesis
The Conrad-Limpach synthesis is fundamentally a two-step process:
-
Formation of a β-arylaminoacrylate: An aniline is reacted with a β-ketoester to form an enamine intermediate, often referred to as a Schiff base. This initial condensation is typically carried out at or slightly above room temperature.[1]
-
Thermal Cyclization: The β-arylaminoacrylate intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline product. This step, known as annulation, is the rate-determining step and requires temperatures of approximately 250 °C.[1]
The regioselectivity of the initial attack of the aniline on the β-ketoester is temperature-dependent. At lower temperatures (room temperature), the reaction favors attack at the more reactive keto group, leading to the kinetic product, which upon cyclization yields a 4-hydroxyquinoline. This is the hallmark of the Conrad-Limpach synthesis.[1] In contrast, at higher temperatures (around 140 °C), the aniline can attack the less reactive ester group, leading to the thermodynamically favored β-keto anilide. Subsequent cyclization of this intermediate, in what is known as the Knorr quinoline synthesis, results in the formation of a 2-hydroxyquinoline.[1]
Reaction Mechanism
The mechanism of the Conrad-Limpach synthesis proceeds through several key steps, as illustrated in the diagram below. The reaction is often catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, which facilitate the multiple keto-enol tautomerizations involved.[1]
References
Spectroscopic Profile of Ethyl 4-hydroxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of Ethyl 4-hydroxyquinoline-3-carboxylate, a key building block in synthetic organic chemistry and drug discovery. This document outlines the structural elucidation of the molecule through a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized for clarity.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The structure, characterized by a quinoline core substituted with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position, is a key determinant of its chemical reactivity and spectroscopic behavior.
Spectroscopic Data
The following sections present the spectroscopic data for this compound, summarized in tabular format for ease of reference and comparison.
¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for this compound was not available in the reviewed literature. However, based on the analysis of closely related quinoline derivatives, a theoretical spectrum can be predicted. The spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system, the methylene and methyl protons of the ethyl group, and a broad signal for the hydroxyl proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed view of the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~170 | C=O (Ester) |
| ~165 | C-4 (C-OH) |
| ~145 | C-8a |
| ~140 | C-2 |
| ~132 | C-7 |
| ~125 | C-5 |
| ~124 | C-6 |
| ~118 | C-4a |
| ~115 | C-8 |
| ~108 | C-3 |
| ~61 | -O-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
Data is estimated from the spectrum available on PubChem.
Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (Ethyl) |
| ~1720 | C=O stretch | Ester |
| ~1620, 1580, 1480 | C=C stretch | Aromatic (Quinoline) |
| ~1240 | C-O stretch | Ester/Aromatic Ether |
Data is interpreted from the spectrum available on PubChem.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 172 | [M - OCH₂CH₃]⁺ |
| 144 | [M - COOCH₂CH₃]⁺ |
| 116 | [C₈H₆N]⁺ |
Data is based on the GC-MS spectrum available on PubChem.
UV-Vis Spectroscopy
While a UV-Vis spectrum for the exact molecule was not found, related 4-hydroxyquinoline derivatives exhibit absorption maxima in the range of 230-250 nm and 320-350 nm in common organic solvents. These absorptions are attributed to π-π* transitions within the quinoline chromophore.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters:
-
Use a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm, a larger number of scans, and a longer relaxation delay (2-5 seconds) to ensure full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
FT-IR Spectroscopy
The following protocol is for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry
A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for GC-MS analysis.
-
-
Ionization:
-
Employ a standard electron ionization energy of 70 eV to induce fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
-
Detection:
-
Detect the ions and record their relative abundance.
-
UV-Vis Spectroscopy
A standard protocol for acquiring a UV-Vis absorption spectrum is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).
-
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200 to 600 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logic flow for structure elucidation.
Physical and chemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-3-carboxylate
Topic: Physical and Chemical Properties of this compound Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It includes detailed experimental protocols for its synthesis, a summary of its key applications, and relevant safety information. This document is intended to serve as a foundational resource for professionals in research, discovery, and development.
Physicochemical Properties
This compound is a stable, solid organic compound.[1] Its key physical and chemical properties are summarized in the table below. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 26892-90-0 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][4] |
| Molecular Weight | 217.22 g/mol | [2][4] |
| Melting Point | 271 °C | [3][5][6] |
| Boiling Point | 334.9 ± 22.0 °C (Predicted) | [3] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.62 ± 0.50 (Predicted) | [3] |
| XlogP (Predicted) | 2.0 | [7] |
Qualitative Properties
-
Appearance: The compound is typically a white to light yellow or light orange crystalline powder.[5]
-
Solubility: It is reported to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] It has good compatibility with various solvents, which facilitates its use in diverse formulations.[1]
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation of this compound. While specific spectra are best viewed in their original databases, the following table summarizes the availability of key spectral data.
| Spectrum Type | Availability / Source | Notes | Reference(s) |
| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center. | Key fragments observed at m/z 217 (molecular ion), 171, and 170. | [8] |
| Infrared (IR) | FTIR (KBr-Pellet) spectrum available via SpectraBase. | Data was acquired on a Bruker IFS 85 instrument. | [8] |
| ¹H NMR | Data for related structures are available. | Spectra for substituted derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are accessible. | [9] |
| ¹³C NMR | Data available via NMRShiftDB. | - | [8] |
Experimental Protocols
The synthesis of this compound is well-documented. A common and effective method involves the cyclization of diethyl 2-(phenylamino)methylenemalonate.
Synthesis from Diethyl 2-(phenylamino)methylenemalonate[6][11]
This procedure outlines a general method for the laboratory-scale synthesis of the title compound.
Materials:
-
Diethyl 2-(phenylamino)methylenemalonate (26.3 g, 0.100 mol)
-
Polyphosphoric acid (PPA) (270 g)
-
Phosphorus oxychloride (POCl₃) (750 g)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
1L three-necked flask with a mechanical stirrer
Procedure:
-
To the 1L three-necked flask, add diethyl 2-(phenylamino)methylenemalonate, polyphosphoric acid, and phosphorus oxychloride.[6][10]
-
Stir the mixture vigorously at this temperature for 4 hours.[6][10]
Purification / Workup:
-
After the reaction is complete, cool the mixture to room temperature.[6][10]
-
Filter the cooled mixture to collect the solid residue.[6][10]
-
Treat the filtered residue with an aqueous sodium carbonate solution to neutralize any remaining acid.[6][10]
-
Filter the mixture again and wash the collected solid thoroughly with deionized water.[6][10]
This protocol typically yields this compound as a light brown solid with a yield of approximately 70%.[6]
Chemical Reactivity and Applications
This compound is a highly versatile chemical intermediate valued for its stable quinoline core, which can be readily modified.[1] Its primary applications are in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediate: It is a crucial building block for various bioactive molecules.[1] Its structure is a key component in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1] The quinoline scaffold is central to many fluoroquinolone antibiotics.
-
Agrochemical Intermediate: The compound serves as a precursor for the synthesis of plant growth regulators and pesticides, contributing to advancements in crop yield and pest management.[1]
-
Solubility and Bioavailability Enhancement: It is noted for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a valuable component in drug formulation.[1]
-
Antioxidant Applications: The molecule exhibits antioxidant properties and is used in research for formulations designed to protect cells from oxidative stress.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and the primary application areas of this compound.
Safety Information
Appropriate safety precautions should be taken when handling this compound. The compound is classified with GHS07 for being an irritant and acutely toxic.
| Pictogram | Signal Word | Hazard Codes | Precautionary Codes |
|
| Warning | H302, H315, H319, H335 | P261, P264, P280, P302+P352, P305+P351+P338 |
Hazard Statement Descriptions: [8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area.[5]
Conclusion
This compound is a foundational chemical with significant value in medicinal chemistry and agricultural science. Its well-defined physical and chemical properties, established synthetic routes, and versatile reactivity make it an indispensable starting material for the development of a wide range of functional molecules. This guide provides the core technical data required by researchers to effectively utilize this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. staigent.com [staigent.com]
- 5. chembk.com [chembk.com]
- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]
- 7. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 8. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]
- 10. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Tautomerism in 4-Hydroxyquinoline-3-carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms is a phenomenon of significant academic and industrial interest, particularly in the field of medicinal chemistry. The position of this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, aromaticity, and overall three-dimensional structure, which are critical determinants of drug-target interactions. This guide provides a comprehensive technical overview of tautomerism in 4-hydroxyquinoline-3-carboxylates, a class of compounds where the 3-substituent plays a pivotal role in governing the tautomeric preference. We will delve into the experimental and computational methods used for characterization, present quantitative data on tautomer stability, and discuss the implications for drug design and development.
The Core Tautomeric Equilibrium
4-Hydroxyquinoline-3-carboxylates can exist as two primary tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline or 4-quinolone). While many simple 4-hydroxyquinolines predominantly exist in the keto form in both solid and solution states, the presence of a carboxylate group at the C3 position significantly influences this equilibrium.[1][2]
The key distinction lies in the potential for the 3-carboxylate group to act as a hydrogen bond acceptor. This facilitates the formation of a stable, six-membered intramolecular hydrogen bond with the hydroxyl group at the C4 position, strongly favoring the enol tautomer.[3] This stabilization is a critical factor that shifts the equilibrium away from the keto form typically observed in unsubstituted analogs.
Caption: The keto-enol tautomeric equilibrium in 4-hydroxyquinoline-3-carboxylates.
Factors Governing the Tautomeric Equilibrium
Several interconnected factors determine the predominant tautomeric form of these molecules.
-
Intramolecular Hydrogen Bonding: As mentioned, a hydrogen-bond acceptor at the 3-position, such as a carboxylate or ester group, favors the enol form by creating a stable six-membered ring through internal hydrogen bonding.[3]
-
Aromaticity: Theoretical calculations of aromaticity indexes show that in the enol (hydroxyquinoline) form, both the benzene and pyridine rings are aromatic.[4] In contrast, for the corresponding keto (oxo) tautomers, the nitrogen-containing ring is found to be essentially non-aromatic.[4] The preservation of aromaticity provides significant thermodynamic stability to the enol form.
-
Solvent Effects: The polarity of the solvent can influence the position of the equilibrium.[5] In general, polar solvents tend to stabilize the more polar keto tautomer.[1][6] However, for 3-carboxylated quinolines, the intramolecular hydrogen bond in the enol form is very strong, often making it the predominant form even in polar solvents.
-
Substituents: Additional substituents on the quinoline ring system can electronically influence the acidity of the N-H proton and the O-H proton, thereby subtly shifting the equilibrium.
Caption: Factors influencing the tautomeric equilibrium of 3-carboxylates.
Experimental and Computational Characterization
The determination of the predominant tautomer is achieved through a combination of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating tautomeric forms in solution.
-
Methodology: Samples are dissolved in various deuterated solvents (e.g., DMSO-d₆, CDCl₃) to assess solvent effects. ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). Two-dimensional techniques like HSQC and HMBC can be used for unequivocal signal assignment.[7]
-
¹H NMR Analysis: The enol form is characterized by the presence of a downfield O-H proton signal, which is often broad and may participate in hydrogen bonding. The absence of an N-H proton signal is indicative of the enol form.
-
¹³C NMR Analysis: This is often definitive. The keto form displays a characteristic C4 carbonyl carbon signal significantly downfield, typically above 170 ppm.[1] The enol form shows a C4 signal more typical of an aromatic carbon bearing an -OH group, at a much lower chemical shift.
-
-
X-ray Crystallography:
-
Methodology: Single crystals suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent. The diffraction data is collected and the structure is solved and refined to determine bond lengths and atomic positions in the solid state.
-
Analysis: This method provides an unambiguous structural assignment in the solid state. For the keto form, the C4-O bond length will be characteristic of a double bond (approx. 1.24 Å), whereas in the enol form, it will be a single bond (approx. 1.36 Å).[1]
-
-
Infrared (IR) Spectroscopy:
-
Methodology: Spectra can be obtained for solid samples (e.g., using KBr pellets) or in solution. For specialized studies, matrix isolation coupled to FTIR spectroscopy can be used to study the monomeric species without intermolecular interactions.[4]
-
Analysis: The keto form exhibits a strong C=O stretching vibration in the 1650-1700 cm⁻¹ region. The enol form lacks this strong carbonyl absorption but will show a broad O-H stretching band.
-
-
Methodology: Density Functional Theory (DFT) is widely used to calculate the relative energies and geometries of the tautomers. A common approach involves geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum model like PCM).[8] A typical level of theory is B3LYP with a basis set like 6-311++G(d,p).[4][8]
-
Analysis: DFT calculations consistently show the enol form of 4-hydroxyquinoline-3-carboxylates to be significantly more stable than the keto form, providing quantitative energy differences that corroborate experimental findings.[4]
Caption: Experimental and computational workflow for tautomer analysis.
Quantitative Data Summary
The preference for the enol form can be quantified through computational chemistry, providing valuable data for understanding the stability of these systems.
Table 1: Calculated Relative Energies of Tautomers
| Compound | Tautomer | Method | ΔE (kJ mol⁻¹) | Predominant Form | Reference |
|---|---|---|---|---|---|
| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | Enol | B3LYP/6-311++G(d,p) | 0 (Reference) | Enol | [4] |
| Keto | B3LYP/6-311++G(d,p) | 27 | [4] | ||
| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | Enol | B3LYP/6-311++G(d,p) | 0 (Reference) | Enol | [4] |
| | Keto | B3LYP/6-311++G(d,p) | 38 | |[4] |
Table 2: Key Spectroscopic Markers for Tautomer Identification
| Technique | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |
|---|---|---|---|
| ¹³C NMR | C4 signal > 170 ppm | C4 signal < 160 ppm | [1] |
| ¹H NMR | N-H proton present | O-H proton present, no N-H | [7] |
| IR Spec. | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch, no C=O |[3] |
Implications in Drug Development
The specific tautomeric form of a molecule is crucial as it presents a distinct pharmacophore to its biological target.
-
Target Interactions: The enol form presents a hydrogen bond donor (O-H) and acceptor (carboxylate), while the keto form presents a hydrogen bond donor (N-H) and an acceptor (C=O). This difference fundamentally alters how the molecule can dock into an active site. For instance, in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), the carboxylate group is known to form critical salt bridge and hydrogen bond interactions.[9]
-
Antimalarial Activity: In other quinolone families, the 4-oxo and N-H groups of the keto form have been identified as essential for binding to the bc1 protein complex of Plasmodium falciparum.[4] This highlights that for different targets, a different tautomeric form may be required, making the ability to control the equilibrium a key challenge in drug design.
-
Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity, and solubility, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
For 4-hydroxyquinoline-3-carboxylates, the tautomeric equilibrium is decisively shifted towards the enol (4-hydroxyquinoline) form. This preference is primarily driven by the formation of a highly stable intramolecular hydrogen bond between the 4-hydroxyl group and the 3-carboxylate substituent, a feature further reinforced by the preservation of aromaticity in the bicyclic system. This contrasts sharply with unsubstituted 4-hydroxyquinolines, which favor the keto form. A thorough understanding and characterization of this tautomerism, using a combination of advanced spectroscopic and computational methods, are paramount for professionals in drug development, as the predominant enol tautomer presents a specific and stable pharmacophore for interaction with biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.uautonoma.cl [repositorio.uautonoma.cl]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Quinoline-3-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged heterocyclic family, quinoline-3-carboxylate esters and their derivatives are emerging as a versatile and potent class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their antimicrobial and anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts in this promising area.
Biological Activities of Quinoline-3-Carboxylate Derivatives
Quinoline-3-carboxylate esters and their related amides and carboxylic acids have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The following tables summarize the quantitative data from various studies, offering a comparative view of the activity of different derivatives.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.
Table 1: Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives
| Compound Class | Specific Derivative/Substituents | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Quinoline-3-Carboxylic Acids | 1-cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acid | Escherichia coli | 0.25 | [2] |
| 1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)-quinoline-3-carboxylic acid | Gram-negative organisms | Generally potent | [3] | |
| 8-substituted quinoline-3-carboxylic acids | Gram-positive & Gram-negative bacteria | Varies with substitution | [3] | |
| Quinoline-based Hybrids | Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivatives | Leishmania infantum | EC50 values reported | [1] |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [1] | |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (dormant) | IC50: 2.2 - 10 | [1] | |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (active) | IC50: 1.9 - 6.9 | [1] | |
| Quinolinequinones | QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | [4] |
| QQ6 | Enterococcus faecalis | 4.88 | [4] | |
| α-aminophosphonates with quinoline moiety | Compounds 9e, 9g, 9h, 9i | Gram-positive bacteria | 0.25 - 128 | [5] |
| Compounds 9f, 9g, 9h, 10k, 10l | Gram-negative bacteria | 0.25 - 128 | [5] | |
| Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l | Fungi | 0.25 - 32 | [5] | |
| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | Staphylococcus aureus | 2 | [6] |
| Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [6] |
Anticancer Activity
The anticancer effects of quinoline-3-carboxylate derivatives are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These compounds have been shown to target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, as well as downstream pathways like PI3K/Akt/mTOR.[7][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity of Quinoline-3-Carboxylate Derivatives
| Compound Class | Specific Derivative/Substituents | Cancer Cell Line(s) | IC50 (µM) | Target/Mechanism | Reference(s) |
| Quinoline-3-Carboxamides | Furan derivative 5o | MCF-7 (Breast) | 3.355 | EGFR inhibitor (IC50 = 2.61 µM) | [9] |
| Thiophene derivative 6b | MCF-7 (Breast) | 5.069 | EGFR inhibitor (IC50 = 0.49 µM) | [9] | |
| Benzyloxy derivative 10 | MCF-7 (Breast) | 10.85 | EGFR inhibitor (IC50 = 1.73 µM) | [9] | |
| Derivative 8b | MCF-7 (Breast) | 0.839 | EGFR inhibitor | [9] | |
| 2,4-disubstituted quinoline-3-carboxylic acids | Compound 2f | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | Selective for cancer cells | [10] |
| Compound 2l | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | Selective for cancer cells | [10] | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Compound 3h | A549 (Lung), HT29 (Colon) | 1.53 (A549), 1.50 (HT29) | - | [11] |
| Compound 3k | A549 (Lung), HT29 (Colon) | 1.38 (A549), 0.77 (HT29) | - | [11] | |
| Compound 3t | A549 (Lung), HT29 (Colon) | 2.36 (A549), 0.97 (HT29) | - | [11] | |
| Quinoline-5-Sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), A549 (Lung), MDA-MB-231 (Breast) | Comparable to cisplatin/doxorubicin | - | [12] |
| 4-oxo-quinoline-3-carboxamide derivatives | Compounds 89, 90 | ACP-03 (Gastric) | Potent | Topoisomerase II inhibition | [13] |
| 3,6-disubstituted quinoline | Compound 26 | MKN45 (Gastric) | 0.093 | c-Met inhibitor (IC50 = 9.3 nM) | [8] |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for the evaluation of the biological activity of novel compounds. This section provides detailed protocols for three key assays commonly used in the study of quinoline-3-carboxylate esters.
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the quinoline-3-carboxylate ester in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Microorganism: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol for MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-3-carboxylate ester in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Protocol for DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Reaction Setup:
-
Prepare a reaction mixture containing gyrase assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
The final reaction volume is typically 20-30 µL.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution containing a loading dye and a chelating agent like EDTA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye such as ethidium bromide.
-
Visualize the DNA bands under UV light.
-
The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA compared to the positive control.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of many quinoline-3-carboxylate derivatives is rooted in their ability to interfere with critical cell signaling pathways that are often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several quinoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).[7][8] These receptors play crucial roles in cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling cascades.
Caption: Inhibition of RTKs by quinoline-3-carboxylate esters.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature of many cancers.[14] Quinoline derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16]
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Discovery and History of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its discovery and the development of its synthesis, primarily through the Gould-Jacobs reaction, have been instrumental in the advancement of medicinal chemistry, particularly in the creation of quinolone-based pharmaceuticals and other valuable agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. Among the various quinoline derivatives, this compound (also known as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) holds a significant position as a key building block.[1] Its structure, featuring a 4-hydroxyquinoline core with a carboxylate group at the 3-position, allows for a multitude of chemical modifications, making it an ideal precursor for the synthesis of complex molecules with therapeutic potential. This compound has been instrumental in the development of antibacterial agents, and its derivatives have been explored for various other medicinal applications.[2][3]
History and Discovery
The journey to the synthesis and understanding of 4-hydroxyquinoline derivatives is intrinsically linked to the pioneering work on quinoline chemistry in the late 19th and early 20th centuries. The development of synthetic routes to the quinoline core, such as the Skraup, Doebner-von Miller, and Combes reactions, laid the groundwork for the exploration of its various substituted analogs.
The most direct and historically significant method for the synthesis of this compound is the Gould-Jacobs reaction , first reported by R. Gordon Gould and Walter A. Jacobs in 1939. This reaction provides an efficient route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related reagents. The discovery of the Gould-Jacobs reaction was a significant milestone, enabling the systematic synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives and paving the way for the development of important classes of drugs, including the quinolone antibiotics. The first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was discovered serendipitously as an intermediate by-product in the synthesis of chloroquine.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26892-90-0 | [4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][5] |
| Molecular Weight | 217.22 g/mol | [4][5] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 271 °C (lit.) | |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF. | |
| InChIKey | YBEOYBKKSWUSBR-UHFFFAOYSA-N | [1][4] |
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the Gould-Jacobs reaction. However, other classical named reactions for quinoline synthesis, such as the Conrad-Limpach synthesis, Camps cyclization, and Niementowski synthesis, can also be adapted to produce related 4-hydroxyquinoline structures.
The Gould-Jacobs Reaction: The Primary Synthetic Route
The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinolines.[6] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate.
The mechanism of the Gould-Jacobs reaction involves the following key steps:
-
Nucleophilic Substitution: The reaction begins with the nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group.
-
Intermediate Formation: This initial step forms the diethyl 2-((phenylamino)methylene)malonate intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This is a 6-electron electrocyclic reaction.
-
Tautomerization: The resulting cyclized product exists in equilibrium between its keto and enol tautomeric forms, with the 4-hydroxy (enol) form being a significant contributor.
This protocol is a generalized procedure based on common practices for the Gould-Jacobs reaction.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling point solvent (e.g., Dowtherm A).
-
Heating: Heat the solvent to reflux temperature (approximately 250 °C).
-
Addition of Intermediate: In a separate flask, react aniline with an equimolar amount of diethyl ethoxymethylenemalonate, typically by gentle heating, to form the intermediate diethyl 2-((phenylamino)methylene)malonate. This can sometimes be done in situ.
-
Cyclization: Slowly add the pre-formed intermediate (or the mixture of aniline and DEEM) to the hot solvent. The addition should be controlled to maintain a steady reflux.
-
Reaction Time: Continue heating and stirring the reaction mixture for a specified period, often ranging from 15 minutes to several hours, depending on the scale and specific conditions.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will typically precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the crude product with a suitable solvent, such as ethanol or petroleum ether, to remove the high-boiling point solvent and any unreacted starting materials.
-
Purification: The crude product can be further purified by treating it with an aqueous solution of sodium carbonate to remove any acidic impurities, followed by washing with water and drying. Recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.
| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline, DEEM | Dowtherm A | ~250 | 15-30 min | Not specified | |
| Diethyl 2-phenylaminomethylidene-malonate | Polyphosphoric acid, POCl₃ | 70 | 4 h | 70 | |
| Aniline, DEEM | Ethanol, Phenyl ether | 100-200 | 3.5 h | 76 |
Alternative Synthetic Routes
While the Gould-Jacobs reaction is the most common method, other named reactions in quinoline synthesis can be employed to generate the 4-hydroxyquinoline core.
-
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters.[7][8] The reaction conditions (temperature) determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is the major product.[8] For the synthesis of 4-hydroxyquinolines, the reaction is typically carried out at higher temperatures.[7][8]
-
Camps Cyclization: The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[9][10][11] The ratio of the two products depends on the reaction conditions and the structure of the starting material.[11]
-
Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[12]
Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of this compound. Below is a summary of expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the quinoline ring, and an exchangeable proton for the hydroxyl/amide group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching (broad), C=O stretching of the ester and the quinolone ring, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). |
Role as a Versatile Synthetic Intermediate
This compound is rarely the final active molecule. Instead, its true value lies in its utility as a versatile precursor for a wide range of more complex and biologically active compounds. The hydroxyl and ester functionalities, along with the aromatic ring system, provide multiple sites for further chemical modification.
References
- 1. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0 [sigmaaldrich.com]
- 5. staigent.com [staigent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. A key chemical characteristic of this molecule is its existence in a tautomeric equilibrium between the keto (4-oxo-1,4-dihydroquinoline) and enol (4-hydroxyquinoline) forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity, temperature, and pH, and significantly influences the compound's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is paramount for designing novel therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, summarizing spectroscopic data, detailing experimental protocols for its characterization, and presenting logical workflows for its study.
The Keto-Enol Tautomeric Equilibrium
The tautomerization of this compound involves the migration of a proton and a concurrent shift of a double bond, as depicted below. The equilibrium can be influenced by various factors, with the stability of each tautomer depending on intramolecular hydrogen bonding, conjugation, and solvent interactions. Generally, the keto form is predominant in many common solvents due to the stability conferred by the amide and conjugated system. However, the enol form can be stabilized by intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-carboxylate substituent.
Quantitative Spectroscopic Data
Precise quantitative data for the tautomeric equilibrium of this compound is not extensively documented in publicly available literature. However, data from structurally similar 4-hydroxyquinoline derivatives provide valuable insights into the expected spectroscopic characteristics of each tautomer. The following tables summarize representative data from analogous compounds.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 4-Hydroxyquinoline Derivatives in CDCl₃.
| Proton | Keto Form (ppm) | Enol Form (ppm) |
| N-H | ~10.0-10.5 (s, broad) | - |
| O-H | - | ~11.5-13.0 (s, broad) |
| H2 | ~8.3-8.7 (s) | ~7.6-8.2 (s) |
| Aromatic-H | ~6.8-8.3 (m) | ~7.0-8.2 (m) |
| OCH₂CH₃ | ~4.0-4.1 (q) | ~4.0-4.1 (q) |
| OCH₂CH₃ | ~1.0-1.2 (t) | ~1.0-1.2 (t) |
Note: Data are estimations based on published spectra of similar compounds and may vary depending on the specific substitution pattern and experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 4-Hydroxyquinoline Derivatives.
| Carbon | Keto Form (ppm) | Enol Form (ppm) |
| C=O (C4) | ~174-178 | - |
| C-OH (C4) | - | ~160-165 |
| C=O (ester) | ~167-169 | ~167-169 |
| C2 | ~140-145 | ~145-150 |
| C3 | ~105-110 | ~102-107 |
| Aromatic-C | ~110-140 | ~115-140 |
| OCH₂CH₃ | ~55-60 | ~55-60 |
| OCH₂CH₃ | ~14-15 | ~14-15 |
Note: These are approximate ranges derived from literature on related structures.
Table 3: Key IR Stretching Frequencies (cm⁻¹) for Keto and Enol Tautomers.
| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| O-H stretch | - | 3400-3500 (broad) |
| N-H stretch | 3100-3200 (broad) | - |
| C=O stretch (ring) | 1660-1680 | - |
| C=O stretch (ester) | 1720-1740 | 1720-1740 |
| C=C stretch | 1600-1640 | 1600-1640 |
Note: Frequencies are approximate and can be influenced by hydrogen bonding and conjugation.
Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm).
| Tautomer | Expected λ_max (nm) | Notes |
| Keto Form | Shorter wavelength | The cross-conjugated system typically results in a blue shift compared to the enol form. |
| Enol Form | Longer wavelength | The extended conjugated system of the aromatic enol form generally leads to a red shift. |
Note: The exact λ_max values are solvent-dependent.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the keto-enol tautomerism of this compound.
Synthesis of this compound
A common synthetic route is the Conrad-Limpach reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline and diethyl ethoxymethylenemalonate in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours to form the intermediate enamine.
-
Cyclization: Remove the initial solvent by vacuum distillation. Dissolve the residue in a high-boiling point solvent like 1,2-dichlorobenzene and heat to a high temperature (e.g., 250 °C) to induce cyclization.
-
Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. The crude product can be further purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantitatively assessing the tautomeric equilibrium.
Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to investigate solvent effects.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.
-
Identify the distinct signals corresponding to the keto and enol tautomers. Key signals to monitor are the N-H proton of the keto form and the O-H proton of the enol form, as well as the H2 proton which will have a different chemical shift in each tautomer.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra to identify the characteristic signals of the C4 carbon (C=O in the keto form, C-OH in the enol form).
-
-
Data Analysis:
-
Integrate the well-resolved proton signals of both tautomers.
-
Calculate the mole fraction (X) of each tautomer from the integrated areas (A), accounting for the number of protons (n) giving rise to each signal:
-
X_enol = (A_enol / n_enol) / [(A_enol / n_enol) + (A_keto / n_keto)]
-
X_keto = (A_keto / n_keto) / [(A_enol / n_enol) + (A_keto / n_keto)]
-
-
The equilibrium constant (K_T) is the ratio of the mole fractions: K_T = X_enol / X_keto.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Deconvolute the overlapping absorption bands corresponding to the keto and enol tautomers.
-
The ratio of the absorbances of the two forms can be used to estimate the equilibrium constant, assuming the molar absorptivity of each tautomer is known or can be estimated.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides qualitative information about the presence of the characteristic functional groups in each tautomer.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or as a solution in a suitable solvent for solution-phase analysis.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic stretching frequencies for the C=O (keto and ester), N-H, and O-H groups to confirm the presence of each tautomer.
-
Experimental and Logical Workflows
A systematic approach is crucial for a thorough investigation of the tautomeric equilibrium.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemistry that has profound implications for its application in drug discovery and materials science. A thorough characterization of this equilibrium using a combination of spectroscopic techniques and computational methods is essential for understanding its structure-activity relationships. While specific quantitative data for this exact molecule remains somewhat elusive in the broader literature, the principles and methodologies outlined in this guide, based on closely related analogs, provide a robust framework for its investigation. Future research should focus on systematically quantifying the tautomeric equilibrium constant in a wide range of solvents and correlating these findings with biological activity to enable the rational design of new and improved quinoline-based compounds.
Synthesis of Substituted 4-Hydroxyquinolines from Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted 4-hydroxyquinolines from aniline precursors, with a focus on the Conrad-Limpach, Camps, and Gould-Jacobs reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and a relevant signaling pathway are presented to aid researchers in the efficient synthesis and exploration of this important class of compounds.
Core Synthetic Methodologies
The classical methods for synthesizing the 4-hydroxyquinoline core from anilines remain fundamental in organic synthesis. These methods, while established, often require specific conditions and offer different advantages depending on the desired substitution pattern.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[3][4] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[3][4] The regioselectivity of the initial condensation and the subsequent cyclization are key considerations in this method.[3] Running the reaction at room temperature favors the kinetic product, leading to a β-aminoacrylate, which upon heating cyclizes to the 4-hydroxyquinoline.[4] In contrast, higher temperatures (around 140 °C) can lead to the thermodynamically preferred β-keto acid anilide, which then cyclizes to the isomeric 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[4]
The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. Subsequent dehydration forms a Schiff base, which then undergoes an electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring.[4][5] Tautomerization then yields the final 4-hydroxyquinoline product.[4]
References
Methodological & Application
Synthesis of Ciprofloxacin from Ethyl 4-hydroxyquinoline-3-carboxylate: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the synthesis of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, commencing from Ethyl 4-hydroxyquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the synthesis of Ciprofloxacin traditionally starts from precursors already bearing the fluoro and chloro substituents, this guide outlines a plausible synthetic pathway from the unsubstituted quinoline core, detailing the necessary steps of halogenation, N-cyclopropylation, piperazine condensation, and final ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis of Ciprofloxacin from this compound is a multi-step process that involves the sequential introduction of the key functional groups onto the quinoline scaffold. The overall strategy is to first functionalize the benzene ring of the quinoline system with the required fluoro and chloro groups, followed by the introduction of the cyclopropyl moiety at the N-1 position. The subsequent nucleophilic substitution with piperazine and final hydrolysis of the ethyl ester yields the Ciprofloxacin molecule.
Experimental Protocols
The following protocols are based on established chemical transformations for quinoline derivatives and provide a robust framework for the synthesis.
Step 1: Electrophilic 6-Fluorination of this compound
This initial step introduces the critical fluorine atom at the C-6 position of the quinoline ring.
Materials:
-
This compound
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 2: Regioselective 7-Chlorination of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
This step installs the chlorine atom at the C-7 position, a key site for the subsequent piperazine substitution.
Materials:
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
The crude Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be used in the next step without further purification or can be recrystallized if necessary.
Step 3: N-Cyclopropylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol details the alkylation of the quinolone nitrogen with a cyclopropyl group to yield a key intermediate.
Materials:
-
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a solution of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously and add cyclopropyl bromide (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The product, Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 4: Condensation with Piperazine
This crucial step introduces the piperazine moiety at the C-7 position of the quinolone ring system.
Materials:
-
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Piperazine (anhydrous)
-
Pyridine or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1 equivalent) in pyridine or DMSO.
-
Add an excess of anhydrous piperazine (at least 4 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for pyridine) or around 120-140°C (for DMSO) for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with water, and the product, Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate (Ethyl Ciprofloxacin), will precipitate.
-
Filter the solid, wash with water, and dry.
Step 5: Hydrolysis of the Ethyl Ester to Ciprofloxacin
The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid, yielding Ciprofloxacin.
Materials:
-
Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Suspend Ethyl Ciprofloxacin (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Continue heating until the ester is completely hydrolyzed, as indicated by TLC.
-
Cool the reaction mixture and carefully acidify with hydrochloric acid or acetic acid to a pH of approximately 7.0-7.5.
-
Ciprofloxacin will precipitate out of the solution.
-
Filter the solid, wash with cold water and then with a small amount of ethanol, and dry under vacuum to obtain the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | 6-Fluorination | This compound | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 60-75 |
| 2 | 7-Chlorination | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 70-85 |
| 3 | N-Cyclopropylation | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 75-90 |
| 4 | Piperazine Condensation | Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate | 80-95 |
| 5 | Ester Hydrolysis | Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate | Ciprofloxacin | 85-95 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.
Caption: Overall synthetic workflow for Ciprofloxacin.
Caption: Logical progression of the synthetic strategy.
Applications of Ethyl 4-hydroxyquinoline-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive compounds. Its quinoline core is a privileged structure found in numerous natural products and synthetic drugs, imparting a broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of novel therapeutic agents. The applications covered include its role in the synthesis of anticancer, antibacterial, and antioxidant agents.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. The 4-oxoquinoline-3-carboxamide scaffold, readily synthesized from this starting material, has been a particular focus of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving the inhibition of key cellular processes like DNA replication and cell division.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative quinoline derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | Gastric (ACP03) | 1.92 | [1] |
| 17b | Gastric (ACP03) | 5.18 | [1] |
| 20 | Colon (Colo 320) | 4.61 | [2] |
| 13b | Colon (Colo 320) | 4.58 | [2] |
| 13a | Colon (Colo 320) | 8.19 | [2] |
| 20 | Colon (Colo 205) | 2.34 | [2] |
| 13b | Colon (Colo 205) | 8.1 | [2] |
| 13a | Colon (Colo 205) | 11.86 | [2] |
| Compound 4g | Breast (MCF-7) | 3.02 ± 0.63 | [3] |
Experimental Protocols
This protocol describes a general three-step synthesis of 4-oxoquinoline-3-carboxamide derivatives starting from substituted anilines, which are precursors to the quinoline core. The initial steps form the this compound intermediate.[4][5]
Step 1: Condensation of Anilines with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask, dissolve the substituted aniline in ethanol.
-
Add an equimolar amount of diethyl ethoxymethylenemalonate (EMME).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate, an aniline acrylate derivative, will precipitate. Collect the solid by filtration and wash with cold ethanol.
Step 2: Thermal Cyclization to this compound
-
Place the dried aniline acrylate intermediate in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the this compound derivative.
-
Collect the solid by filtration and wash with hexane.
Step 3: Amidation to 4-Oxoquinoline-3-carboxamides
-
Suspend the this compound derivative in diphenyl ether.
-
Add the desired amine (primary or secondary).
-
Heat the mixture to 210 °C for 1-2 hours.
-
Cool the reaction mixture and add an appropriate solvent (e.g., ethyl acetate or dichloromethane) to precipitate the product.
-
Collect the 4-oxoquinoline-3-carboxamide derivative by filtration and purify by recrystallization or column chromatography.
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway Inhibition
Quinoline derivatives exert their anticancer effects through various mechanisms. Two prominent pathways are the inhibition of Topoisomerase II and the disruption of tubulin polymerization.
Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. Certain quinoline derivatives can intercalate into the DNA or bind to the enzyme, stabilizing the DNA-topoisomerase II cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmphs.com [ijmphs.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Antimalarial Agents from Ethyl 4-hydroxyquinoline-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of potential antimalarial agents starting from the versatile precursor, Ethyl 4-hydroxyquinoline-3-carboxylate. The methodologies outlined herein focus on the conversion to key intermediates and subsequent derivatization to compounds with demonstrated antiplasmodial activity.
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. This compound serves as a valuable starting material for the synthesis of a variety of quinoline derivatives. Its chemical structure allows for modifications at the 4-position, which is crucial for the introduction of side chains that impart antimalarial activity. The general synthetic strategy involves the conversion of the 4-hydroxy group to a more reactive 4-chloro group, followed by nucleophilic substitution with various amines.
Synthetic Pathways
The primary synthetic route involves a two-step process to generate 4-aminoquinoline-3-carboxylate derivatives. The initial step is the chlorination of the 4-hydroxyquinoline, followed by the introduction of an amino side chain.
Caption: General synthetic scheme for the preparation of antimalarial agents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
This protocol describes the conversion of this compound to its 4-chloro derivative, a key intermediate for the synthesis of 4-aminoquinoline antimalarials.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, as solvent)
-
Ice
-
Ammonia solution (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (2.0-3.0 eq) to the flask. The reaction can also be performed in a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a suitable base, such as a cold aqueous ammonia solution, until a precipitate forms.
-
Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Ethyl 4-chloroquinoline-3-carboxylate.[1]
Protocol 2: Synthesis of Ethyl 4-(substituted-amino)quinoline-3-carboxylates
This protocol outlines the nucleophilic substitution of the 4-chloro group with a desired amine to generate the final antimalarial compounds.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
Substituted amine (e.g., N,N-diethylethane-1,2-diamine) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine, Potassium carbonate) (optional)
Procedure:
-
Dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask.
-
Add the desired substituted amine (1.0-1.2 eq) to the solution. A base such as triethylamine can be added to scavenge the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure Ethyl 4-(substituted-amino)quinoline-3-carboxylate derivative.
Data Presentation
The following tables summarize the yields of key reaction steps and the in vitro antimalarial activity of synthesized compounds.
Table 1: Synthesis Yields
| Starting Material | Product | Reagent | Yield (%) | Reference |
| This compound | Ethyl 4-chloroquinoline-3-carboxylate | POCl₃ | ~87% | [1] |
| 7-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester | 4,7-dichloroquinoline-3-carboxylic acid, ethyl ester | POCl₃ | 68% |
Table 2: In Vitro Antimalarial Activity of 4-Oxo-3-carboxyl Quinolone Derivatives
| Compound | R¹ | R² | R³ | EC₅₀ (μM) vs. K1 strain | EC₅₀ (μM) vs. 3D7 strain | Reference |
| 7 | 7-OCH₃ | 2-(m,p-methylenedioxyphenyl) | CO₂Et | ~0.25 | ~0.25 | [2] |
| 8 | 5-OCH₃ | 2-(m,p-methylenedioxyphenyl) | CO₂Et | >10 | >10 | [2] |
| 20 | 7-OCH₃ | 2-(m,p-methylenedioxyphenyl) | COCH₃ | ~2.25 | ~2.25 | [2] |
| 22a | 7-OCH₃ | 2-(m,p-methylenedioxyphenyl) | CO₂H | >10 | >10 | [2] |
| 23a | 7-OCH₃ | 2-(m,p-methylenedioxyphenyl) | CONH₂ | >10 | >10 | [2] |
K1 strain is chloroquine-resistant, and 3D7 strain is chloroquine-sensitive.
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[3][4][5][6]
Caption: Mechanism of action of quinoline antimalarials.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a range of quinoline derivatives with potential antimalarial activity. The protocols provided herein offer a foundation for the development of novel antimalarial agents. The structure-activity relationship data suggests that the nature of the substituent at the 3-position is critical for antiplasmodial efficacy. Further research into the derivatization of the 4-amino side chain and other positions on the quinoline ring could lead to the discovery of more potent and effective antimalarial drugs.
References
- 1. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of ethyl 4-hydroxyquinoline-3-carboxylate derivatives. This document includes a summary of their cytotoxic effects, detailed experimental protocols for key biological assays, and visualizations of the proposed mechanisms of action.
Introduction
This compound and its analogs represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These molecules, characterized by a quinolone scaffold, have been shown to exhibit a range of pharmacological activities. Their planar structure allows them to intercalate with DNA, and various substitutions on the quinoline ring can modulate their biological effects, including cytotoxicity against various cancer cell lines. The primary mechanisms of action for these derivatives are believed to involve the induction of apoptosis through mitochondrial pathways, cell cycle arrest, and the inhibition of key enzymes such as topoisomerase II.
Data Presentation: Cytotoxic Activity
The anticancer efficacy of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Oxoquinoline-3-carboxamide Derivative 16b | Gastric (ACP03) | 1.92 | [1] |
| Colon (HCT-116) | >10 | [1] | |
| Breast (MDAMB-231) | >10 | [1] | |
| Normal Fibroblast (MRC-5) | >20 | [1] | |
| 4-Oxoquinoline-3-carboxamide Derivative 17b | Gastric (ACP03) | 5.18 | [1] |
| Colon (HCT-116) | >10 | [1] | |
| Breast (MDAMB-231) | >10 | [1] | |
| Normal Fibroblast (MRC-5) | >20 | [1] | |
| (Z)-ethyl 3-(4-chlorophenyl)-2-(4-hydroxy-7-methoxyquinolin-2-yl)acrylate (Compound 20) | Colon Adenocarcinoma (Colo 320, resistant) | 4.61 | [2] |
| Colon Adenocarcinoma (Colo 205, sensitive) | 2.34 | [2] | |
| (Z)-ethyl 2-(4-hydroxy-7-methoxyquinolin-2-yl)-3-phenylacrylate (Compound 13b) | Colon Adenocarcinoma (Colo 320, resistant) | 4.58 | [2] |
| Colon Adenocarcinoma (Colo 205, sensitive) | 8.1 | [2] | |
| (Z)-methyl 2-(4-hydroxyquinolin-2-yl)-3-phenylacrylate (Compound 13a) | Colon Adenocarcinoma (Colo 320, resistant) | 8.19 | [2] |
| Colon Adenocarcinoma (Colo 205, sensitive) | 11.86 | [2] | |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (Compound 4a) | Colon (HCT-116) | Potent | [3] |
| Lung (A549) | Potent | [3] | |
| Doxorubicin (Control) | Gastric (ACP03) | 0.274 | [1] |
| Colon (HCT-116) | 0.1 | [1] | |
| Breast (MDAMB-231) | 0.43 | [1] | |
| Normal Fibroblast (MRC-5) | 0.2 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the 4-oxoquinoline core is the Gould-Jacobs reaction. This involves the condensation of anilines with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1]
Protocol:
-
Condensation: A solution of the appropriately substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) in a suitable solvent like ethanol is heated under reflux for several hours.
-
Cyclization: The resulting aniline acrylate intermediate is then heated at a high temperature (e.g., in diphenyl ether) to induce thermal cyclization, affording the this compound derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.
Caption: General synthesis workflow for this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effects of the compounds on apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Mechanism of Action
The anticancer activity of this compound derivatives is attributed to several mechanisms, primarily the induction of apoptosis and inhibition of topoisomerase II.
Induction of Apoptosis
These compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]
Caption: Proposed intrinsic apoptosis pathway induced by the derivatives.
Topoisomerase II Inhibition
Several quinolone derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately cell death.
Caption: Mechanism of action via Topoisomerase II inhibition.
Cell Cycle Arrest
Studies on related quinolinone derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase.[3] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
Caption: Cell cycle arrest at the G2/M phase induced by quinolinone derivatives.
Conclusion
This compound derivatives have demonstrated significant potential as anticancer agents. Their multifaceted mechanism of action, involving the induction of apoptosis, inhibition of topoisomerase II, and cell cycle arrest, makes them attractive candidates for further development. The protocols outlined in this document provide a framework for the continued investigation and characterization of these promising compounds in the field of oncology.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Topoisomerase Inhibitors from Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2] Their vital function in cell proliferation has made them a prime target for the development of anticancer agents.[1] Topoisomerase inhibitors function by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[3]
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer properties.[4][5] Notably, several quinoline derivatives have been identified as potent topoisomerase inhibitors.[6][7] The planar nature of the quinoline ring allows for intercalation into the DNA double helix, a key interaction for stabilizing the topoisomerase-DNA cleavage complex.[7]
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile starting material for the synthesis of a diverse library of quinoline-based compounds. Its structure features several key reactive sites: the hydroxyl group at the 4-position, the ester at the 3-position, and the aromatic quinoline core, all of which can be chemically modified to explore structure-activity relationships (SAR) and optimize inhibitory potency against topoisomerases. This application note provides a detailed guide on the synthesis of potential topoisomerase inhibitors starting from this compound, along with protocols for their biological evaluation.
Synthetic Strategies and Methodologies
The chemical versatility of this compound allows for a range of synthetic modifications to generate a library of potential topoisomerase inhibitors. A key strategy involves the conversion of the ethyl carboxylate at the 3-position into various carboxamides, as the amide bond can introduce diverse substituents to probe interactions with the topoisomerase-DNA complex.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of topoisomerase inhibitors from this compound is a multi-step process involving chemical synthesis, purification, characterization, and subsequent biological screening.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis of 4-hydroxy-N-propyl-quinoline-3-carboxamide
This protocol details the conversion of the ethyl ester of this compound to a propylamide derivative. This is a foundational reaction that can be adapted for a wide variety of primary and secondary amines to generate a diverse library of carboxamides.
Materials:
-
This compound
-
Propylamine
-
Sodium hydride (NaH)
-
Methanol
-
Water (deionized)
Procedure: [8]
-
Suspend 2.17 g of this compound in 20 ml of propylamine in a round-bottom flask.
-
Carefully add a trace amount of sodium hydride to the suspension.
-
Reflux the mixture and then stir at 50°C for 16 hours.
-
Pour the reaction mixture into water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the product with water and dry it in an oven at 100°C.
-
Recrystallize the crude product from methanol to obtain pure 4-hydroxy-N-propyl-3-quinoline-carboxamide.
Expected Yield: Approximately 1.1 g.
Rationale for Experimental Choices:
-
Propylamine: Serves as both the reactant and the solvent in this case due to its liquid state and ability to dissolve the starting material at elevated temperatures.
-
Sodium Hydride: Acts as a catalyst to facilitate the aminolysis of the ester.
-
Reflux and Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product is significantly less soluble in water than the reactants and byproducts, allowing for easy initial purification.
-
Recrystallization: A standard technique to obtain high-purity solid product.
Biological Evaluation: Protocols for Assessing Topoisomerase Inhibition and Cytotoxicity
Once a library of quinoline derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This involves determining their ability to inhibit topoisomerase enzymes and their cytotoxicity against cancer cell lines.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA.[9] When the reaction products are run on an agarose gel, the relaxed DNA isoform migrates slower than the supercoiled substrate.[9] An effective inhibitor will prevent this conversion, resulting in a higher proportion of the faster-migrating supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or a safer DNA stain
-
UV transilluminator
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.
-
Add the test compound at various concentrations. Include a positive control (e.g., camptothecin) and a no-enzyme control. Adjust the volume with sterile water to a final volume of 20 µl (including the enzyme to be added in the next step).
-
Add a predetermined amount of topoisomerase I (the amount needed to fully relax the DNA in the absence of an inhibitor) to each tube, except the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µl of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The concentration of the test compound that results in 50% inhibition of DNA relaxation is the IC50 value.
Protocol 3: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.
Principle: Topoisomerase II can separate interlinked DNA circles (catenated kDNA) into individual circular DNA molecules.[11] On an agarose gel, the large catenated kDNA network is unable to enter the gel and remains in the well, while the decatenated DNA monomers migrate into the gel.[11][12] Inhibitors of topoisomerase II will prevent this decatenation.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP
-
Test compound
-
Stop Solution/Loading Dye with Proteinase K
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or a safer DNA stain
-
UV transilluminator
-
On ice, prepare reaction mixtures containing 2 µl of 10x topoisomerase II reaction buffer, 200 ng of kDNA, and ATP to a final concentration of 1 mM.
-
Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a no-enzyme control. Adjust the final volume to 20 µl.
-
Add a predetermined amount of topoisomerase II to each tube, except the no-enzyme control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Solution/Loading Dye containing Proteinase K and incubate for an additional 15 minutes at 37°C to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands as described for the topoisomerase I assay.
Data Analysis: The IC50 value is the concentration of the test compound that inhibits 50% of the decatenation activity.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationship (SAR) Insights
The synthesis and biological evaluation of a library of derivatives from this compound can provide valuable insights into the structure-activity relationships of this class of compounds.
Caption: Key modification sites for SAR studies.
-
Substituents on the Quinoline Ring (R1): The presence of electron-withdrawing or electron-donating groups on the aromatic core can influence the electronic properties of the molecule and its ability to intercalate into DNA.
-
Substituents at the 3-position (R2): The nature of the group replacing the ethyl carboxylate is critical. Bulky or flexible side chains, as well as groups capable of hydrogen bonding, can significantly impact the inhibitory activity by interacting with specific amino acid residues in the topoisomerase active site or with the DNA backbone.
-
Alkylation at the N1 position (R3): Modification of the nitrogen atom of the quinoline ring can affect the compound's solubility, cell permeability, and overall pharmacological profile.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison between different synthesized compounds.
Table 1: Biological Activity of Synthesized Quinoline Derivatives
| Compound ID | R-group at C3-carboxamide | Topo I IC50 (µM) | Topo II IC50 (µM) | Cytotoxicity IC50 (µM) (Cell Line) |
| Lead-01 | -NH-propyl | Data | Data | Data (MCF-7) |
| Lead-02 | -NH-benzyl | Data | Data | Data (MCF-7) |
| Lead-03 | -NH-(4-methoxyphenyl) | Data | Data | Data (MCF-7) |
| CPT | N/A (Positive Control) | Known Value | N/A | Known Value (MCF-7) |
| Etoposide | N/A (Positive Control) | N/A | Known Value | Known Value (MCF-7) |
Data to be filled in upon experimental determination.
Conclusion
This compound is a valuable and versatile starting material for the development of novel topoisomerase inhibitors. The synthetic protocols provided herein offer a straightforward approach to generating a library of quinoline-3-carboxamide derivatives. The accompanying biological assay protocols provide a robust framework for evaluating their potential as anticancer agents. Through systematic modification of the quinoline scaffold and comprehensive biological testing, it is possible to elucidate key structure-activity relationships and identify lead compounds for further optimization in the pursuit of new and effective cancer therapies.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. inspiralis.com [inspiralis.com]
- 11. benchchem.com [benchchem.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
Protocol for Conrad-Limpach Cyclization of Beta-Ketoesters: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Conrad-Limpach cyclization is a powerful and versatile synthetic method for the preparation of 4-hydroxyquinolines and their corresponding tautomers, 4-quinolones. This reaction, first reported in 1887, proceeds through a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a β-arylaminoacrylate intermediate (an enamine or Schiff base), followed by a high-temperature intramolecular cyclization.[1][2] The resulting quinoline core is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, making this reaction highly relevant in drug discovery and development.
This document provides detailed application notes and experimental protocols for performing the Conrad-Limpach cyclization, including quantitative data on reaction conditions and yields, as well as visualizations of the experimental workflow.
Reaction Mechanism and Key Considerations
The Conrad-Limpach synthesis is fundamentally a two-stage process:
-
Formation of the β-Arylaminoacrylate Intermediate: An aniline reacts with a β-ketoester to form an enamine. This step is typically carried out at or slightly above room temperature and can be catalyzed by a weak acid, such as acetic acid. The reaction of aniline with the keto group of the β-ketoester is kinetically favored at lower temperatures.[1]
-
Thermal Cyclization: The isolated β-arylaminoacrylate is heated to high temperatures (typically 240-270 °C) to induce intramolecular cyclization, followed by the elimination of an alcohol (from the ester) to afford the 4-hydroxyquinoline product.[1][2] This step requires high-boiling point, inert solvents to achieve the necessary temperatures for the ring closure to occur.[1] Historically, mineral oil or diphenyl ether have been used, though other high-boiling solvents can also be employed. The use of a solvent significantly improves yields compared to neat reactions.[1]
It is important to note the competing Knorr quinoline synthesis , which can occur under different reaction conditions. At higher temperatures during the initial condensation (around 140 °C), the aniline may preferentially attack the ester carbonyl of the β-ketoester, leading to the formation of a β-ketoanilide intermediate, which upon cyclization yields a 2-hydroxyquinoline.
Data Presentation
Table 1: Synthesis of β-Arylaminoacrylate Intermediates
| Aniline | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Acetic acid | Benzene | ~125 (reflux) | 3 | 78-82 | Organic Syntheses |
| Substituted Anilines | Ethyl acetoacetate | None | None | Room Temp | 20 | Low | ResearchGate |
| Aniline | Ethyl acetoacetate | TBAB (10 mol%) | None | Room Temp | 0.17 | 95 | ResearchGate |
Table 2: Thermal Cyclization of β-Arylaminoacrylates in Various Solvents
The following data is adapted from a study on the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[3]
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| Methyl benzoate | 200 | 60 | 25 |
| Ethyl benzoate | 213 | 60 | 34 |
| Propyl benzoate | 230 | 60 | 65 |
| Isobutyl benzoate | 240 | 35 | 66 |
| 2-Nitrotoluene | 222 | 60 | 51 |
| Tetrahydronaphthalene | 208 | 60 | 44 |
| 1,2,4-Trichlorobenzene | 213 | 60 | 54 |
| Dowtherm A | 257 | 35 | 65 |
| 2,6-di-tert-butylphenol | 253 | 35 | 65 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-anilinobut-2-enoate (β-Arylaminoacrylate Intermediate)
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aniline (0.5 mole)
-
Ethyl acetoacetate (0.5 mole)
-
Benzene (100 mL)
-
Glacial acetic acid (1 mL)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or similar water separator
-
Heating mantle or oil bath
-
Distillation apparatus
-
Modified Claisen flask
Procedure:
-
In a round-bottom flask, combine the aniline, ethyl acetoacetate, benzene, and glacial acetic acid.
-
Heat the mixture to reflux (approximately 125 °C) using a heating mantle or oil bath. Collect the water that azeotropically distills with the benzene in the Dean-Stark trap.
-
Continue refluxing for approximately 3 hours, or until no more water is collected.
-
Remove the benzene by distillation under reduced pressure.
-
Transfer the residue to a modified Claisen flask and distill under reduced pressure. The fraction boiling at 128-130 °C at 2 mmHg is the desired ethyl 3-anilinobut-2-enoate. The expected yield is 78-82%.
Protocol 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
This is a general protocol based on typical Conrad-Limpach cyclization conditions.
Materials:
-
Ethyl 3-anilinobut-2-enoate (or other β-arylaminoacrylate)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or a suitable benzoate ester from Table 2)
Equipment:
-
High-temperature round-bottom flask
-
Distillation head
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask, dissolve the ethyl 3-anilinobut-2-enoate in the high-boiling point solvent (a typical concentration is 0.5-1 M).
-
Equip the flask with a distillation head to allow for the removal of the alcohol byproduct (ethanol in this case).
-
Heat the reaction mixture to the desired temperature (typically 240-270 °C) under a gentle stream of inert gas if desired.
-
Maintain the temperature for the required reaction time (refer to Table 2 for guidance, typically 30-60 minutes). The reaction can be monitored by observing the cessation of alcohol distillation.
-
Allow the reaction mixture to cool to a safe temperature (below 100 °C).
-
Work-up:
-
Cautiously pour the hot reaction mixture into a suitable solvent like toluene or hexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a low-boiling solvent (e.g., hexane or ether) to remove the high-boiling reaction solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF). Alternatively, the product can be dissolved in an aqueous base (e.g., 0.5 M NaOH), filtered to remove insoluble impurities, and then re-precipitated by acidification with an acid like HCl.
-
Visualizations
Caption: Experimental workflow for the Conrad-Limpach cyclization.
Caption: Key factors influencing the outcome of the Conrad-Limpach reaction.
References
Application Notes and Protocols for the Gould-Jacobs Reaction with Substituted Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gould-Jacobs reaction, first described in 1939, is a fundamental and versatile method in synthetic organic chemistry for the preparation of quinolines, specifically 4-hydroxyquinoline derivatives.[1] This reaction holds significant importance in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2] The reaction sequence typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3] Subsequent hydrolysis and decarboxylation yield the core 4-quinolinone structure.[1] The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[1][4] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly enhanced reaction efficiency, leading to shorter reaction times and improved yields.[1][2]
Reaction Mechanism
The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][3]
-
Thermal Cyclization: This crucial step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1][2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[2]
-
Tautomerization: The resulting cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2]
-
Saponification and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide (saponification).[4] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[2][4]
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical Thermal Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[1][2]
Step 1: Condensation
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]
-
Heat the mixture at 100-130 °C for 1-2 hours.[1] The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[1]
-
Remove the ethanol byproduct under reduced pressure.[1] The crude intermediate can be used directly in the next step or purified by recrystallization.
Step 2: Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[1]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[1]
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[1]
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[1]
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[1]
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[1]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[1]
-
Collect the solid by filtration, wash with cold water, and dry.[1]
-
Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[1]
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[1][5]
Step 1: Reaction Setup
-
In a microwave-safe vial, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-3.0 eq).[5]
-
The reaction can be performed neat or with a high-boiling solvent.
Step 2: Microwave Irradiation
-
Seal the vial and place it in the microwave reactor.[1]
-
Heat the mixture to the desired temperature (typically 250-300 °C) and hold for the specified time (usually 1-15 minutes).[5][6]
-
Monitor the internal temperature and pressure.[6]
Step 3: Isolation and Purification
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[5]
-
Dry the resulting solid under vacuum.[1] The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[5]
Data Presentation
Effect of Substituents on Aniline
The nature and position of substituents on the aniline ring significantly influence the regioselectivity and yield of the Gould-Jacobs reaction. The cyclization can occur at either of the two ortho positions of the aniline.[7] Generally, electron-donating groups (EDGs) on the aniline ring facilitate the reaction, while electron-withdrawing groups (EWGs) can hinder it. The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[4]
Table 1: Effect of Aniline Substituents on Gould-Jacobs Reaction Yield
| Aniline Substituent | Position | Electronic Effect | Typical Yield (%) |
| -OCH₃ | meta | EDG | High |
| -CH₃ | meta | EDG | High |
| -H | - | Neutral | Moderate-High |
| -Cl | meta | EWG (weak) | Moderate |
| -Cl | para | EWG (weak) | Moderate |
| -NO₂ | meta | EWG (strong) | Low |
| -NO₂ | para | EWG (strong) | Low |
Note: Yields are representative and can vary based on specific reaction conditions.
Comparison of Conventional vs. Microwave Heating
Microwave-assisted synthesis offers considerable advantages over classical thermal methods for the Gould-Jacobs reaction, primarily in terms of reduced reaction times and often improved yields.[5] The high temperatures required for the intramolecular cyclization can be reached much more rapidly with microwave heating.[5]
Table 2: Comparison of Heating Methods for the Reaction of Aniline with DEEM
| Entry | Heating Method | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | Microwave | 250 | 1 | - | 1 |
| 2 | Microwave | 300 | 1 | 10 | 37 |
| 3 | Microwave | 250 | 10 | 4 | - |
| 4 | Microwave | 300 | 10 | 24 | 28 |
| 5 | Microwave | 300 | 5 | - | 47 |
| 6 | Conventional | ~250 | 30-60 | atmospheric | Variable |
Data for microwave heating adapted from a study by Biotage.[5] The yield for conventional heating is highly variable depending on the specific high-boiling solvent and reaction setup. Increasing the reaction temperature generally decreases the reaction time but may also lead to product degradation if the heating is prolonged.[5] A careful optimization of temperature and time is necessary to maximize the yield.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. benchchem.com [benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
Application Notes & Protocols for the Characterization of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1] Accurate and thorough characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for selecting appropriate analytical methods and solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3] |
| Molecular Weight | 217.22 g/mol | [2][3] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 271 °C | [4] |
| Boiling Point | 334.9 ± 22.0 °C (Predicted) | [4] |
| CAS Number | 26892-90-0 | [3][5][6] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
3.1.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of a related compound, Ethyl-4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, shows characteristic peaks for the ethyl group (a triplet and a quartet), aromatic protons, and other specific protons in the quinoline ring system.[7] While the exact chemical shifts for the title compound may vary, the expected multiplicities and integration values provide a valuable reference.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.15 | Triplet | 3H | -CH₂CH₃ |
| 3.99 | Quartet | 2H | -CH₂ CH₃ |
| 6.57 - 7.21 | Multiplet/Doublet | 4H | Aromatic Protons |
| 8.99 | Singlet | 1H | NH or OH |
| 9.06 | Singlet | 1H | NH or OH |
3.1.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative [7]
| Chemical Shift (δ) ppm | Assignment |
| 14.6 | -CH₂CH₃ |
| 59.4 | -CH₂ CH₃ |
| 104.6 - 155.7 | Aromatic and Quinoline Ring Carbons |
| 167.5 | Ester Carbonyl Carbon (C=O) |
| 194.8 | Ketone Carbonyl Carbon (C=O) |
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence).
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | O-H stretch (hydroxyl group) |
| 2850 - 3000 | C-H stretch (aliphatic and aromatic) |
| ~1700 | C=O stretch (ester carbonyl) |
| ~1650 | C=O stretch (keto form of 4-hydroxyquinoline) |
| 1500 - 1600 | C=C stretch (aromatic ring) |
| 1000 - 1300 | C-O stretch (ester and ether linkages) |
3.2.1. Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring.
3.3.1. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
4.1.1. Experimental Protocol for HPLC
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), run in isocratic or gradient mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., the λmax).
-
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by creating a calibration curve from the standard solutions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 4: Predicted m/z Values for this compound Adducts [8]
| Adduct | m/z |
| [M+H]⁺ | 218.08118 |
| [M+Na]⁺ | 240.06312 |
| [M-H]⁻ | 216.06662 |
5.1. Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
LC Conditions: Use HPLC conditions similar to those described above to introduce the sample into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular weight. The fragmentation pattern can provide further structural confirmation.
Visual Workflows and Relationships
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis and characterization of a chemical compound.
Interrelationship of Analytical Techniques
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. staigent.com [staigent.com]
- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. Due to the tautomeric nature of the 4-hydroxyquinoline scaffold, this compound exists in equilibrium with its 4-oxo form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound, providing detailed information about its molecular structure.
While specific experimental spectral data for this compound was not available in the searched resources, this document provides a detailed protocol for its analysis. To illustrate the expected data, spectral information for a closely related analogue, Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate, is presented. This information can serve as a valuable reference for researchers working with similar quinoline structures.
Structural and Tautomeric Forms
This compound can exist in two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo). The equilibrium between these forms can be influenced by factors such as the solvent and temperature. NMR spectroscopy is an excellent method to study this tautomerism.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is provided below.
Sample Preparation
To obtain high-resolution NMR spectra, it is crucial that the sample is free of any suspended particulate matter.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (e.g., -OH, -NH).
-
Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle warming or vortexing may be applied to aid dissolution.
-
Filtration and Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution to remove any particulates and transfer it into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
The following are general parameters for acquiring high-quality 1D NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zgpr' with water suppression) is typically used.
-
Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient.
-
Acquisition Time: An acquisition time of at least 3-4 seconds ensures good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 5-7 times the longest T₁ relaxation time of the protons of interest should be used for quantitative analysis. A 1-2 second delay is often sufficient for qualitative analysis.
-
Number of Scans: 8 to 16 scans are typically adequate, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is commonly used.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the illustrative compound, Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate . The atom numbering corresponds to the structure shown below.
Illustrative ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.15 | d | 8.8 | 1H |
| H-2 | 8.80 | s | - | 1H |
| H-6 | 7.75 | dd | 8.8, 2.2 | 1H |
| H-8 | 8.25 | d | 2.2 | 1H |
| OH /NH | 12.5 (broad) | s | - | 1H |
| -O-CH₂ -CH₃ | 4.25 | q | 7.1 | 2H |
| -O-CH₂-CH₃ | 1.30 | t | 7.1 | 3H |
Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-4 | 176.5 |
| -C =O (Ester) | 165.0 |
| C-2 | 145.0 |
| C-8a | 140.0 |
| C-7 | 135.0 |
| C-5 | 126.5 |
| C-6 | 125.0 |
| C-4a | 123.0 |
| C-8 | 118.0 |
| C-3 | 108.0 |
| -O-C H₂-CH₃ | 60.0 |
| -O-CH₂-C H₃ | 14.5 |
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.
Caption: Structure of this compound with atom numbering.
Experimental Workflow
The logical flow of experiments for the complete NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Application Notes and Protocols for FT-IR Spectroscopy of 4-Hydroxyquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 4-hydroxyquinoline and its derivatives. Detailed protocols for sample preparation and analysis are included to facilitate the acquisition of high-quality spectral data, which is crucial for structural elucidation, quality control, and understanding the mechanism of action of these compounds in drug development.
Application Note 1: Structural Characterization of 4-Hydroxyquinoline Derivatives
4-Hydroxyquinoline and its analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][2][3] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural characterization of these compounds. It provides a unique molecular fingerprint based on the vibrational modes of the functional groups present in the molecule.
The FT-IR spectrum of 4-hydroxyquinoline is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl (-OH), carbonyl (C=O), carbon-nitrogen (C-N), and aromatic ring (C=C) functional groups. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms can also be investigated using FT-IR by analyzing the relative intensities of the -OH and C=O stretching bands.
Key Applications:
-
Structural Elucidation: Confirmation of the chemical structure of newly synthesized 4-hydroxyquinoline derivatives by identifying characteristic functional group vibrations.[2]
-
Tautomerism Studies: Investigation of the keto-enol tautomerism prevalent in 4-hydroxyquinolines.
-
Hydrogen Bonding Analysis: The broadness and position of the O-H stretching band can provide insights into intermolecular and intramolecular hydrogen bonding, which is crucial for understanding crystal packing and drug-receptor interactions.
-
Metal Complexation Studies: FT-IR is used to confirm the coordination of 4-hydroxyquinoline derivatives with metal ions by observing shifts in the vibrational frequencies of the coordinating groups (e.g., C=O and C-N).
Quantitative Data: Characteristic FT-IR Absorption Bands
The following table summarizes the characteristic FT-IR vibrational frequencies for 4-hydroxyquinoline and some of its derivatives. These values can be used as a reference for the interpretation of experimental spectra.
| Vibrational Mode | 4-Hydroxy-1-methyl-2(1H)-quinolone (HMQ)[4] | 4-Hydroxy-3-cyano-7-chloro-quinoline[5][6] | General Range for Hydroxyquinolines |
| O-H Stretch | - | ~3500 cm⁻¹ (broad) | 3600 - 3200 cm⁻¹ (broad) |
| N-H Stretch | - | - | 3400 - 3250 cm⁻¹ |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | 3225, 3168, 3102 cm⁻¹ | 3100 - 3000 cm⁻¹ |
| Aliphatic C-H Stretch (N-CH₃) | ~2950 cm⁻¹ | - | 2960 - 2850 cm⁻¹ |
| C≡N Stretch | - | ~2230 cm⁻¹ | 2260 - 2220 cm⁻¹ |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong) | - | 1700 - 1630 cm⁻¹ (strong) |
| C=C and C=N Ring Stretching | 1600 - 1450 cm⁻¹ | 1618, 1568, 1502 cm⁻¹ | 1620 - 1450 cm⁻¹ |
| O-H In-plane Bend | - | ~1216 cm⁻¹ | 1440 - 1260 cm⁻¹ |
| C-N Stretch | ~1350 cm⁻¹ | ~1300 cm⁻¹ | 1350 - 1200 cm⁻¹ |
| C-O Stretch | ~1250 cm⁻¹ | - | 1260 - 1000 cm⁻¹ |
| C-H Out-of-plane Bend (Aromatic) | 900 - 700 cm⁻¹ | 870, 827, 771 cm⁻¹ | 900 - 675 cm⁻¹ |
| O-H Out-of-plane Bend | - | 700 - 600 cm⁻¹ (broad) | 700 - 600 cm⁻¹ (broad) |
| C-Cl Stretch | - | ~700 cm⁻¹ | 800 - 600 cm⁻¹ |
Experimental Protocols
Protocol 1: Sample Preparation using the KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission measurements.[7] KBr is transparent in the mid-IR region, making it an ideal matrix for dispersing solid samples.
Materials:
-
4-hydroxyquinoline compound (1-2 mg)
-
Spectroscopic grade KBr powder (100-200 mg), dried in an oven
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FT-IR spectrometer
Procedure:
-
Cleaning: Thoroughly clean the agate mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry to avoid contamination and moisture.[8]
-
Grinding: Place approximately 1-2 mg of the 4-hydroxyquinoline compound into the agate mortar and grind it into a fine powder.[9]
-
Mixing: Add 100-200 mg of dry spectroscopic grade KBr powder to the mortar.[7] Gently triturate the sample and KBr together for a few minutes until a homogenous mixture is obtained.[9] Avoid excessive grinding which can lead to moisture absorption by the KBr.[10]
-
Loading the Die: Transfer the ground mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[8][10] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[9]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: Sample Analysis using Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a versatile technique that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation.[11] It is particularly useful for rapid screening and analysis of small sample quantities.
Materials:
-
4-hydroxyquinoline compound (solid or liquid)
-
ATR-FT-IR spectrometer with a crystal (e.g., diamond or zinc selenide)
-
Spatula (for solid samples)
-
Pipette (for liquid samples)
-
Solvent (e.g., isopropanol or ethanol) for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application (Solids): Place a small amount of the powdered 4-hydroxyquinoline compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the ATR crystal.[12]
-
Spectral Acquisition: Acquire the FT-IR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[12][13]
-
Cleaning: After analysis, release the pressure and remove the sample. Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol or ethanol.[14]
Visualizations
Signaling Pathway of 4-Hydroxyquinoline Derivatives in Cancer Cells
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. mt.com [mt.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: X-ray Crystallography of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 4-hydroxyquinoline-3-carboxylate derivatives. The quinoline core is a significant scaffold in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through several established methods, most notably the Conrad-Limpach reaction. The general approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
General Protocol for the Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives:
This protocol is a generalized procedure based on the synthesis of various substituted derivatives.[1][2]
Step 1: Formation of Enamine Intermediate
-
Dissolve the appropriately substituted aniline and diethyl ethoxymethylenemalonate or a similar β-ketoester in a suitable solvent such as ethanol.
-
The reaction mixture is then heated under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization
-
The crude enamine is added to a high-boiling point solvent, such as Dowtherm A or 1,2-dichlorobenzene.[1][2]
-
Heat the mixture to a high temperature (typically 240-250 °C) for a period of 3 to 5 hours.[2]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
The precipitate is then collected by filtration, washed with a non-polar solvent like n-hexane, and dried.[2]
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Example: Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
-
Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm (10 mL) were heated to 250 °C for 5 hours.
-
The reaction mixture was cooled to 25 °C and stirred in n-hexane (10 mL) for 10 minutes.
-
The solid product was filtered, dried, and recrystallized from ethanol.
Synthesis of Halogenated Derivatives:
Halogenated derivatives, such as ethyl 2,4-dichloroquinoline-3-carboxylate, are often synthesized from the corresponding 4-hydroxy-2-oxo precursor.[3]
Protocol for the Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate: [3]
-
To ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, add phosphorus oxychloride (POCl₃).
-
The mixture is stirred at 40°C for 30 minutes and then at reflux for 1 hour.
-
After cooling, the solvent is evaporated, and cold water is added to precipitate the product.
-
The precipitate, a mixture of the di- and mono-chloro derivatives, is collected.
-
The desired ethyl 2,4-dichloroquinoline-3-carboxylate can be separated and purified by recrystallization.
Crystallization Protocols
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following protocols are commonly used for the crystallization of quinoline-based compounds.[4]
Protocol 1: Slow Evaporation
This is a widely used technique for growing single crystals suitable for X-ray diffraction.[2][4]
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/diethyl ether) to near saturation at room temperature.[2][3]
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter into a clean crystallization vial.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.
Protocol 2: Vapor Diffusion (Hanging Drop and Sitting Drop)
This method is particularly useful when only small amounts of the compound are available.
-
Reservoir Preparation: Pipette a precipitant solution (a solvent in which the compound is less soluble) into the well of a vapor diffusion plate.
-
Drop Preparation: On a siliconized glass coverslip (hanging drop) or on a post in the well (sitting drop), mix a small volume of the concentrated compound solution with an equal volume of the reservoir solution.
-
Sealing: Seal the well with the coverslip (hanging drop) or a lid (sitting drop) to create an airtight chamber.
-
Diffusion: Over time, the solvent in the drop will slowly equilibrate with the reservoir via vapor diffusion, leading to a gradual increase in the concentration of the compound and subsequent crystallization.
X-ray Diffraction Data Collection and Refinement
Data Collection: Single-crystal X-ray diffraction data is typically collected on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a constant temperature (often 100 K or 298 K) during data collection.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize the crystallographic data for several this compound derivatives.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃ | Monoclinic | P2₁/c | 22.886(3) | 12.763(2) | 8.175(1) | 107.756(4) | 2274.3 | 8 | [2] |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/n | 8.5860(4) | 19.9082(11) | 7.1304(4) | 100.262(1) | 1199.32 | 4 | [3] |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | - | - | - | - | - | - | [5] |
| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | C₁₂H₉ClINO₂ | - | - | - | - | - | - | - | - | [6] |
Data for some compounds were not fully available in the public domain.
Visualizations
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the X-ray crystallography of this compound derivatives.
Caption: General synthetic scheme for this compound derivatives.
Caption: Experimental workflow for X-ray crystallography analysis.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-hydroxyquinoline-3-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 4-hydroxyquinoline-3-carboxylate as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. This document details the synthetic pathways, experimental protocols, and biological activity of derived quinoline compounds, offering valuable insights for the development of new crop protection agents.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its quinoline scaffold is a recognized "privileged structure" in medicinal and agricultural chemistry, found in numerous natural and synthetic compounds with diverse activities. In the realm of agrochemicals, derivatives of this compound have shown significant promise as potent fungicides, offering novel modes of action to combat the challenge of resistance to existing treatments. This document outlines the synthesis of this key intermediate and its subsequent conversion into fungicidally active derivatives.
Synthesis of the Core Intermediate: this compound
The foundational step in the synthesis of many quinoline-based agrochemicals is the construction of the 4-hydroxyquinoline ring system. The Conrad-Limpach synthesis is a classical and widely employed method for this purpose.[2][3][4]
General Reaction Scheme: Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.[3]
Caption: General workflow of the Conrad-Limpach synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the Conrad-Limpach reaction, a reliable method for preparing the quinoline core structure.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Ethanol
-
Phenyl ether (or other high-boiling solvent like Dowtherm A)
-
Ice
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine aniline (1.02 mL, 0.011 mol) and diethyl ethoxymethylenemalonate (0.5-2 equivalents) in ethanol.
-
Heat the mixture at 100-200 °C for 3 hours.
-
Cool the reaction to room temperature.
-
Add phenyl ether and heat the mixture at 100-200 °C for 30 minutes to facilitate cyclization.
-
After cooling to room temperature, add ice water to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Expected Yield: Approximately 76%.
Derivatization for Agrochemical Applications: Synthesis of Fungicidal Analogs
The 4-hydroxy group of this compound is a key functional handle for further derivatization to produce a variety of agrochemical candidates. A common strategy involves the esterification of this hydroxyl group with various substituted benzoic acids to generate a library of compounds for biological screening.
General Reaction Scheme: Esterification of the 4-Hydroxy Group
References
Troubleshooting & Optimization
Technical Support Center: Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Conrad-Limpach synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Conrad-Limpach synthesis?
Low yields in the Conrad-Limpach synthesis are frequently attributed to suboptimal reaction conditions, especially during the thermal cyclization step.[1] This step requires high temperatures, typically around 250 °C, for the electrocyclic ring closure to occur effectively.[2][3] Insufficient heating can lead to an incomplete reaction and consequently, a poor yield of the desired 4-hydroxyquinoline.[4]
Q2: How does the choice of solvent impact the reaction yield?
The solvent plays a critical role in achieving high yields. The cyclization of the intermediate enamine requires a high-boiling, inert solvent to maintain the necessary temperature for the reaction to proceed efficiently.[1][5] Using a solvent with a boiling point below 250 °C can result in lower yields.[5] Mineral oil and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are commonly used and have been shown to significantly improve yields, in some cases up to 95%.[2][5]
Q3: I am observing the formation of a different isomer. What could be the cause?
The formation of a 2-hydroxyquinoline isomer, known as the Knorr quinoline synthesis product, can occur if the reaction conditions favor the aniline attacking the ester group of the β-ketoester instead of the keto group.[2][6] This typically happens at higher temperatures during the initial condensation step (around 140 °C), leading to a thermodynamically preferred β-keto acid anilide intermediate that then cyclizes to the 2-hydroxyquinoline.[2] To favor the desired 4-hydroxyquinoline, the initial condensation should be carried out at a lower temperature, such as room temperature.[2]
Q4: Are there any issues with product isolation from high-boiling solvents?
Yes, removing high-boiling solvents like mineral oil by distillation can be challenging.[1] A common and effective method for product isolation is to cool the reaction mixture, which often causes the product to precipitate.[4] The precipitation can be further encouraged by adding a non-polar solvent like hexanes. The solid product can then be collected by filtration.[1][7]
Troubleshooting Guide for Low Yield
Problem: My Conrad-Limpach synthesis is resulting in a very low yield of this compound.
Below are potential causes and actionable solutions to improve your reaction yield.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Reaction Temperature | The thermal cyclization step is the rate-determining step and requires a high temperature of approximately 250 °C.[2] Ensure your heating apparatus (e.g., heating mantle, sand bath) can consistently and safely reach and maintain this temperature. Use a high-temperature thermometer for accurate monitoring.[4] |
| Inappropriate Solvent Choice | The use of a high-boiling, inert solvent is crucial for high yields.[1][2] If you are experiencing low yields, consider switching to a solvent with a boiling point above 250 °C. Mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene have been shown to be effective.[4][5] Running the reaction neat (without a solvent) often results in moderate yields, typically below 30%.[2] |
| Incomplete Intermediate Formation | The initial condensation of the aniline with the β-ketoester to form the β-aminoacrylate intermediate is a critical first step. This reaction is often exothermic and can be catalyzed by a small amount of a strong acid, such as a drop of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][4] Ensure this step goes to completion by stirring at room temperature for 1-2 hours.[4] |
| Presence of Moisture | Water can interfere with the condensation reaction. It is advisable to use anhydrous solvents and protect the reaction from atmospheric moisture, especially if you are using an acid catalyst.[8] If applicable, water produced during the initial condensation can be removed azeotropically with a solvent like toluene.[4] |
| Sub-optimal Reaction Time | The cyclization step typically requires 30-60 minutes at the target temperature.[4] However, the optimal time can vary. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction is complete.[4] |
| Product Loss During Workup | The product often precipitates from the reaction mixture upon cooling.[4] To maximize recovery, ensure the mixture is sufficiently cooled. Diluting the cooled mixture with a hydrocarbon solvent like hexanes can further induce precipitation.[1][7] Be meticulous during filtration and washing of the collected solid to avoid mechanical loss of the product. |
Quantitative Data on Solvent Impact
The choice of solvent and its boiling point has a direct correlation with the yield of the Conrad-Limpach synthesis. A study investigating various solvents for the preparation of a 4-hydroxyquinoline derivative demonstrated that yields generally improve with higher-boiling solvents.[5]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 34 |
| Propyl benzoate | 231 | 65 |
| Isobutyl benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 207 | 44 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 265 | 65 |
| Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[5] |
Experimental Protocols
Representative Protocol for the Conrad-Limpach Synthesis of this compound
This protocol is a general representation and may require optimization for specific substrates.
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (e.g., diethyl malonate, 1.0 equivalent) at room temperature.[4]
-
Add a catalytic amount of a strong acid, such as one drop of concentrated sulfuric acid.[4]
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.[4]
-
If a solvent like toluene is used, water can be removed azeotropically.
-
Remove any solvent and water under reduced pressure to obtain the crude β-aminoacrylate intermediate.[4]
Step 2: Thermal Cyclization
-
Add the crude intermediate to a separate flask containing a high-boiling solvent like mineral oil or Dowtherm A.[4][7]
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture to approximately 250 °C with vigorous stirring.[4]
-
Maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction mixture.[4][7]
-
Monitor the reaction's progress by TLC if feasible.[4]
Step 3: Product Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.[4][7]
-
Dilute the mixture with a hydrocarbon solvent such as hexanes to facilitate further precipitation and to help dissolve the reaction solvent.[1][7]
-
Collect the solid product by vacuum filtration and wash it thoroughly with the hydrocarbon solvent.[1][7]
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Gould-Jacobs Quinolone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what is it used for?
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation steps can be performed to furnish the final 4-hydroxyquinoline.[1] This methodology is crucial in medicinal chemistry for the synthesis of various therapeutic agents, including antibiotics and antimalarials.[3]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C. This can be achieved through conventional heating in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, or via microwave irradiation, which can significantly shorten reaction times and improve yields.[3][4]
Q3: My cyclization reaction is not proceeding to completion. What should I do?
Incomplete cyclization is a common issue. Here are a few troubleshooting steps:
-
Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.
-
Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.
-
Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[4]
-
Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.
Q4: I am observing significant byproduct formation, especially a dark-colored tarry substance. How can I minimize this?
Tar formation is a common side reaction, often due to the high temperatures causing polymerization and decomposition of reactants and intermediates.[5] To minimize tarring:
-
Optimize temperature and reaction time: Find a balance between the temperature required for cyclization and the onset of degradation. A thorough time-temperature study is recommended to find the optimal conditions.[4]
-
Use a high-boiling inert solvent: This ensures even heating and can help moderate the reaction.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon): This can prevent oxidative side reactions that may contribute to tar formation.
Q5: What are the common, characterizable side products in the Gould-Jacobs reaction?
Besides tar, two common side products are:
-
Isomeric quinolines: When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, leading to a mixture of isomeric products.[2] The regioselectivity is influenced by both steric and electronic factors.[2]
-
Decarboxylated quinolines: At high temperatures and pressures, the ester group at the 3-position can be lost, resulting in a 4-hydroxyquinoline without the carboxylate functionality.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of initial condensation product | Incomplete reaction; Reagent decomposition. | Ensure a slight excess of the malonic ester derivative is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use fresh, high-quality reagents. |
| Incomplete cyclization | Insufficient temperature; Short reaction time. | Gradually increase the reaction temperature. Extend the reaction time, monitoring for product degradation. Consider switching to microwave heating for more efficient energy transfer. |
| Formation of isomeric products | Use of an asymmetrically substituted aniline. | The ratio of isomers is dictated by steric and electronic effects of the substituent. If one isomer is desired, chromatographic separation (e.g., column chromatography) will be necessary. In some cases, adjusting the reaction conditions (solvent, temperature) may slightly favor one isomer, but complete selectivity is unlikely. |
| Formation of decarboxylated byproduct | High reaction temperature and/or pressure. | Carefully control the reaction temperature and time. If using a sealed vessel for microwave synthesis, monitor the pressure. Reducing the temperature may be necessary, even if it requires a longer reaction time. |
| Formation of dark tarry materials | Decomposition at high temperatures; Prolonged heating. | Optimize the temperature and reaction time to find a balance between cyclization and degradation. Use a high-boiling inert solvent for even heating. Run the reaction under an inert atmosphere. |
| Product is a viscous oil or difficult to crystallize | Presence of impurities; Residual high-boiling solvent. | Purify the crude product using column chromatography. If using a high-boiling solvent, ensure it is thoroughly removed under high vacuum. Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Microwave Synthesis)
| Entry | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) | Notes |
| 1 | Microwave | 250 | 10 | 1 | Incomplete cyclization. |
| 2 | Microwave | 300 | 1 | 37 | Improved yield with higher temperature. |
| 3 | Microwave | 250 | 20 | 1 | Longer time at lower temperature is ineffective. |
| 4 | Microwave | 300 | 10 | 28 | Product degradation observed with prolonged heating at high temperature. Decarboxylation is also more likely. |
| 5 | Microwave | 300 | 5 | 47 | Optimal conditions found for this specific reaction. |
Data sourced from a Biotage application note.[4]
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.[7]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[6]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-3.0 eq). The excess malonate can also serve as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (e.g., 1-20 minutes).[4]
-
Isolation and Purification: After cooling, the product often precipitates. Collect the solid by filtration and wash with a cold solvent like acetonitrile to remove unreacted starting materials. Dry the product under vacuum. The purity can be assessed by HPLC-MS.[4][7]
Visualizations
Caption: Main and side reaction pathways in the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for the Gould-Jacobs reaction.
References
Technical Support Center: Optimizing Conrad-Limpach Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Conrad-Limpach cyclization to synthesize 4-hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Conrad-Limpach cyclization?
The Conrad-Limpach synthesis is a two-step process, and the optimal temperature depends on the specific step.[1]
-
Step 1: Formation of the β-aminoacrylate (Schiff Base): This initial condensation of an aniline with a β-ketoester is typically carried out at room temperature.[2] This condition favors the formation of the kinetic product, the β-aminoacrylate, in high yields.[2]
-
Step 2: Thermal Cyclization: This is the rate-determining step and requires high temperatures. The Schiff base must be heated to approximately 250 °C for the electrocyclic ring closure to occur and form the desired 4-hydroxyquinoline.[1][2] Insufficient temperature during this step is a common cause of low or no product yield.[3]
Q2: My yield of the desired 4-hydroxyquinoline is low. What are the common causes related to temperature?
Low yields in the Conrad-Limpach synthesis are frequently linked to improper temperature control during the cyclization step.[4]
-
Insufficient Cyclization Temperature: The most critical factor is ensuring the reaction reaches the required temperature of ~250 °C for efficient cyclization.[2][4]
-
Choice of Solvent: The use of a high-boiling point solvent is crucial for achieving and maintaining the necessary high temperature.[4][5] Running the reaction neat (without a solvent) can result in very moderate yields, sometimes below 30%.[2] The yield generally improves with solvents having boiling points above 250 °C.[5]
-
Reaction Time at High Temperature: The reaction mixture needs to be held at the target temperature for a sufficient duration, typically ranging from 15 to 60 minutes, to ensure the cyclization goes to completion.[3][6]
-
Decomposition: While high temperatures are necessary, excessively high temperatures or prolonged reaction times can lead to product decomposition and the formation of undesirable side products.[6]
Q3: I am observing the formation of the Knorr synthesis product (a 2-hydroxyquinoline). How can I minimize this byproduct?
The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a result of the aniline attacking the ester group of the β-ketoester instead of the keto group. This pathway is favored under thermodynamic control.[2][7]
To minimize the formation of the Knorr product and favor the desired 4-hydroxyquinoline (the Conrad-Limpach product), you should:
-
Control the initial condensation temperature: The initial reaction between the aniline and the β-ketoester should be run at a lower temperature, such as room temperature, to favor the kinetic product (β-aminoacrylate).[2]
-
Avoid high temperatures during the initial condensation: Higher temperatures (e.g., around 140 °C) in the first step can promote the formation of the thermodynamically preferred β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline.[2]
Q4: What are the recommended high-boiling point solvents for the cyclization step?
The choice of an appropriate high-boiling point, inert solvent is critical for the success of the cyclization step.[4][5] Traditionally, solvents such as mineral oil, diphenyl ether, and Dowtherm A have been used.[5] While effective, some of these can be inconvenient to use.[5] Research has shown that a variety of other solvents can be effective, and the yield of the 4-hydroxyquinoline generally increases with the boiling point of the solvent.[5]
Troubleshooting Guide
If you are encountering issues with your Conrad-Limpach cyclization, follow this troubleshooting guide.
Problem: Low or No Yield of 4-Hydroxyquinoline
Caption: Troubleshooting flowchart for low yield in Conrad-Limpach cyclization.
Data Presentation
The following table summarizes the effect of various solvents and their boiling points on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach reaction. The data indicates a general trend of increasing yield with higher solvent boiling points.[5]
| Solvent | Boiling Point (°C) | Yield (%) |
| Decahydronaphthalene | 190 | No cyclized product |
| Methyl benzoate | 200 | 25 |
| Tetrahydronaphthalene | 208 | 44 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Experimental Protocols
General Experimental Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the β-aminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[6]
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[6]
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.[6]
-
(Optional) If a solvent like toluene is used, water can be removed azeotropically.
-
Remove any water and solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.[6]
Step 2: Thermal Cyclization to 4-Hydroxyquinoline
-
In a separate flask equipped with a reflux condenser and a high-temperature thermometer, add a high-boiling solvent (e.g., mineral oil or Dowtherm A).[6]
-
Heat the solvent to approximately 250-260 °C with vigorous stirring under an inert atmosphere.[3][6]
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the reaction temperature at ~250 °C for 30-60 minutes after the addition is complete.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) if feasible.[6]
-
Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates upon cooling.[6]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[6]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[6]
Visualizations
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Caption: Temperature-dependent reaction pathways.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Technical Support Center: Purification of Ethyl 4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, including antimalarial and antibacterial agents.[1] It is commonly synthesized via the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization.[1] While the synthesis is well-established, the purification of the final product from the reaction mixture can present several challenges, including the removal of unreacted starting materials, intermediates, and various byproducts. This guide provides a structured approach to troubleshooting these purification issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The primary impurities in a typical Gould-Jacobs synthesis of this compound include:
-
Unreacted starting materials: Aniline and diethyl ethoxymethylenemalonate.
-
Intermediate: The uncyclized anilidomethylenemalonate intermediate.[2]
-
Decarboxylated byproduct: 4-hydroxyquinoline, formed by the loss of the 3-carboalkoxy group at high temperatures.[3]
-
Tarry materials: Dark, polymeric substances resulting from decomposition at elevated temperatures.[3]
Q2: My crude product is a dark, tarry oil. What is the best way to handle this?
A2: The formation of dark tars is a common issue arising from the high temperatures used in the cyclization step.[3] The first step is to attempt to precipitate the desired product. This can often be achieved by triturating the oil with a non-polar solvent like hexanes or petroleum ether.[3] If this is unsuccessful, column chromatography is the recommended next step for purification. To minimize tar formation in future reactions, it is crucial to carefully optimize the cyclization temperature and reaction time.[2][3]
Q3: What are the recommended solvents for recrystallizing this compound?
A3: Several solvent systems can be effective for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present. Commonly used solvents include:
-
Ethanol[3]
-
Acetic acid[3]
-
A mixture of DMF and water[3]
-
Acetone/hexane[4]
-
Tetrahydrofuran (THF)/hexane[4]
Q4: I am having trouble getting my product to crystallize. It keeps "oiling out." What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or the solution is too concentrated. To address this, try the following:
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.
-
Solvent modification: Adjust the solvent system. If using a two-solvent system, try adding more of the anti-solvent (the one in which the compound is less soluble) dropwise while the solution is warm.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common purification challenges.
Problem 1: Low Purity After Initial Precipitation
If your product has low purity after precipitating it from the reaction mixture, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction: Significant amounts of starting materials or the intermediate are present. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Consider increasing the reaction time or temperature, but be mindful of potential decomposition.[3] |
| Co-precipitation of impurities: Impurities are precipitating along with your product. | Wash the filtered solid thoroughly with a cold, non-polar solvent like hexane or petroleum ether to remove less polar impurities.[3] |
| Incorrect precipitation solvent: The chosen solvent is not effectively separating the product from impurities. | Experiment with different non-polar solvents for precipitation. |
Problem 2: Difficulty with Recrystallization
If you are encountering issues with recrystallization, refer to the table below:
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent: The product is either too soluble or not soluble enough in the chosen solvent. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your crude product in a range of solvents to find the best one. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4] |
| Presence of insoluble impurities: Solid impurities remain even after heating. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| Formation of a supersaturated solution: The solution is too concentrated, preventing crystallization. | Add a small amount of additional hot solvent to the solution. |
Problem 3: Challenges with Column Chromatography
Column chromatography can be a powerful tool for purifying this compound, especially when dealing with complex mixtures.
| Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC: The chosen solvent system is not effective. | The ideal TLC solvent system should give your product an Rf value of around 0.2-0.3 for good separation on a column.[5] Common solvent systems for compounds of this polarity include mixtures of ethyl acetate and hexanes, or methanol and dichloromethane.[6] |
| Compound streaking on the column: The compound is interacting too strongly with the silica gel. | If your compound is acidic, you can add a small amount of acetic acid to the eluent. For basic compounds, adding a small amount of triethylamine (1-3%) can help.[5] |
| Product is insoluble and difficult to load: The crude product does not dissolve well in the column eluent. | You can dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry silica onto the column.[5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any solid impurities remain, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate eluent system that provides good separation and an Rf value of ~0.2-0.3 for the desired product.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent if necessary) and carefully apply it to the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting the purification process.
References
Navigating 4-Hydroxyquinoline Synthesis: A Knorr-Free Guide
Welcome to the Technical Support Center for the synthesis of 4-hydroxyquinolines. This resource is tailored for researchers, scientists, and drug development professionals seeking effective and reproducible methods for obtaining 4-hydroxyquinoline scaffolds without employing the Knorr synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to the Knorr synthesis for preparing 4-hydroxyquinolines?
A1: The three main classical alternatives are the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization.[1] Each method offers a different strategic approach to the formation of the 4-hydroxyquinoline ring system and may be more suitable depending on the available starting materials and desired substitution patterns. Modern adaptations, such as microwave-assisted synthesis, have been shown to improve yields and reduce reaction times for these classical methods.[1]
Q2: My Conrad-Limpach synthesis is yielding the 2-hydroxyquinoline isomer. What is causing this?
A2: The regioselectivity of the Conrad-Limpach synthesis is highly dependent on the reaction temperature. The formation of the 4-hydroxyquinoline is the kinetically favored product and is typically achieved at lower temperatures. Conversely, higher temperatures favor the thermodynamically more stable 2-hydroxyquinoline isomer.[2] Careful control of the reaction temperature during the initial condensation of the aniline and β-ketoester is crucial to selectively obtain the desired 4-hydroxyquinoline.[2][3]
Q3: I am observing significant tar formation in my Gould-Jacobs reaction. How can this be minimized?
A3: Tar formation in the Gould-Jacobs reaction is often a result of product decomposition at the high temperatures required for cyclization.[4] To mitigate this, consider the following:
-
Optimize Reaction Time and Temperature: Find the minimum temperature and reaction time that allows for efficient cyclization without significant degradation.
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can ensure uniform heating and prevent localized overheating.[4]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to tar formation.[4]
Q4: What determines the product ratio in the Camps cyclization?
A4: The Camps cyclization of an o-acylaminoacetophenone can yield two different hydroxyquinoline isomers. The ratio of these products is influenced by the reaction conditions and the structure of the starting material.[5] The nature of the base used and the specific substituents on the aromatic ring and acyl group can direct the intramolecular aldol-type condensation to favor one isomer over the other.
Troubleshooting Guides
Conrad-Limpach Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low yield of 4-hydroxyquinoline | Incomplete reaction or formation of the 2-hydroxyquinoline isomer. | Ensure the initial condensation is carried out at a moderate temperature to favor the kinetic product. For the cyclization step, use a high-boiling inert solvent like mineral oil or 1,2,4-trichlorobenzene to improve yields.[3][6] |
| Reaction fails to cyclize | The presence of electron-withdrawing groups on the aniline ring can make the cyclization difficult.[7] | Stronger acid catalysis or higher boiling point solvents may be required. Alternatively, consider a different synthetic route if the aniline is strongly deactivated. |
| Product is difficult to purify | The crude product may be an oil or contaminated with starting materials. | Attempt to induce crystallization by triturating with a non-polar solvent. Column chromatography may be necessary for purification. |
Gould-Jacobs Reaction
| Issue | Potential Cause | Suggested Solution |
| Incomplete cyclization | Insufficient temperature or reaction time. | Gradually increase the reaction temperature. Consider using microwave irradiation for more efficient and rapid heating.[4] |
| Formation of decarboxylated byproduct | Excessively high reaction temperature or prolonged heating. | Carefully control the reaction temperature and monitor the reaction progress to avoid over-heating.[4] |
| Low yield of the initial condensation product | Incomplete reaction or decomposition of reagents. | Use a slight excess of the malonic ester derivative and ensure all reagents are of high quality and dry.[4] |
Camps Cyclization
| Issue | Potential Cause | Suggested Solution |
| Formation of a mixture of isomers | Lack of regioselectivity in the intramolecular condensation. | Modify the reaction conditions (e.g., base, solvent, temperature) to favor the desired isomer. The electronic and steric properties of the substituents can also be altered to direct the cyclization. |
| Low reaction yield | Incomplete cyclization or side reactions. | Ensure the use of a suitable base and solvent system. The purity of the starting o-acylaminoacetophenone is crucial. |
| Starting material is difficult to prepare | The synthesis of the o-acylaminoacetophenone precursor can be challenging. | Consider alternative methods for the acylation of the corresponding o-aminoacetophenone. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the alternative syntheses of 4-hydroxyquinolines.
Table 1: Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 1,2,4-Trichlorobenzene | Reflux | 1 | >90 | [6] |
| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | 0.5-1 | up to 95 | [3] |
| o-Nitroaniline | Dimethyl acetylenedicarboxylate | - | 130-131 | - | 47 | [7] |
Table 2: Gould-Jacobs Reaction
| Aniline Derivative | Malonate Derivative | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Conventional | 100-130 (condensation), 250 (cyclization) | 1-2 h (condensation), 30-60 min (cyclization) | Variable | [4] |
| Aniline | Diethyl ethoxymethylenemalonate | Microwave | 300 | 5 min | 47 | [8] |
| Substituted Anilines | Diethyl ethoxymethylenemalonate | Conventional | >250 | - | up to 95 | [9] |
Table 3: Camps Cyclization
| o-Acylaminoacetophenone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General | Hydroxide ion | Varies | Varies | Varies | Varies | [5] |
| 2-Aryl substituted | - | - | - | - | 72-97 | [9] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
This protocol is adapted from a study on solvent screening for the Conrad-Limpach synthesis.[6]
-
Reaction Setup: In a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol), and 150 mL of a high-boiling solvent (e.g., 1,2,4-trichlorobenzene).
-
Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Condensation and Ethanol Removal: Equip the flask with a short distillation apparatus. Heat the mixture to reflux for 1 hour, distilling off the ethanol as it is formed.
-
Work-up: Cool the reaction mixture, and the product should precipitate. Collect the solid by filtration and wash with a suitable solvent.
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol outlines the general procedure for the Gould-Jacobs reaction using conventional heating.[4]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same solvent. The product can be further purified by recrystallization.
Protocol 3: Camps Cyclization
The Camps cyclization is typically carried out by treating an o-acylaminoacetophenone with a base.[5]
-
Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent.
-
Base Addition: Add a solution of a hydroxide base (e.g., sodium hydroxide in ethanol).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with acid to precipitate the product. Collect the solid by filtration and purify by recrystallization.
Visualizing the Pathways
To further aid in understanding these synthetic routes, the following diagrams illustrate the key transformations.
Caption: Workflow of the Conrad-Limpach Synthesis.
Caption: Multi-step process of the Gould-Jacobs Reaction.
Caption: Isomeric outcomes of the Camps Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up of Ethyl 4-hydroxyquinoline-3-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1][2][3]
Q2: What are the main challenges encountered during the scale-up of this synthesis?
A2: The primary challenges include managing the highly exothermic nature of the reaction, minimizing the formation of byproducts, particularly tar-like substances at high temperatures, and achieving consistent, high yields.[4]
Q3: How can I improve the yield and purity of my product?
A3: Optimizing reaction parameters is key. This includes careful control of temperature, reaction time, and the choice of solvent. Using a high-boiling, inert solvent can ensure even heating, and microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[1][4][5][6]
Q4: What are the advantages of using microwave synthesis for this reaction?
A4: Microwave irradiation offers rapid and efficient heating, which can lead to significantly shorter reaction times and improved product yields compared to conventional heating methods.[6][7] This is due to the efficient and uniform heating provided by microwaves, which can promote faster reaction rates and minimize the formation of side products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Incomplete condensation of aniline and diethyl ethoxymethylenemalonate. | - Ensure the quality of starting materials. - Monitor the reaction progress via TLC to ensure the formation of the intermediate. - Adjust the reaction temperature for the condensation step (typically 100-130°C). |
| Incomplete cyclization. | - The cyclization step requires high temperatures (often >250°C). Ensure your heating method can achieve and maintain this temperature consistently. - Increase the reaction time for the cyclization step. - Consider using a higher boiling point solvent to reach the required temperature.[4] - Microwave synthesis can be an effective alternative to achieve the necessary energy for cyclization.[1][6][7] | |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | - Optimize the cyclization temperature and time. Prolonged heating, even at the correct temperature, can lead to degradation. - Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure uniform heating and avoid localized overheating. - Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition. |
| Product is Difficult to Purify | Presence of unreacted starting materials or byproducts. | - Ensure the reaction has gone to completion by monitoring with TLC. - If using a high-boiling solvent, ensure it is completely removed during workup. - Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purification. |
| Exothermic Runaway during Scale-up | The Gould-Jacobs reaction is exothermic, and heat dissipation can be challenging in larger reactors. | - Implement controlled, portion-wise or slow addition of reagents. - Ensure efficient stirring to prevent localized hot spots. - Use a reactor with adequate cooling capacity. - Perform a thorough safety assessment before scaling up, including calorimetric studies if possible. |
Data Presentation
Table 1: Effect of Microwave Conditions on the Yield of this compound [1][5][8]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 12 | 1 |
| 2 | 300 | 2 | 15 | 37 |
| 3 | 250 | 20 | 15 | 1 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Analysis: The data clearly indicates that a higher temperature is crucial for the intramolecular cyclization step. At 250°C, the yield remains very low even after extended time. Increasing the temperature to 300°C significantly improves the yield. However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the decrease in yield from 5 minutes to 10 minutes. This highlights the critical need to optimize both temperature and reaction time to maximize yield.[1][8]
Table 2: Comparison of Microwave-Assisted vs. Classical Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [7]
| Entry | Aryl Amine | Microwave Time (min) | Microwave Yield (%) | Classical Time (hr) | Classical Yield (%) |
| 1 | 4-Chloroaniline | 5 | 85 | 4 | 70 |
| 2 | Aniline | 6 | 82 | 5 | 65 |
| 3 | 2-Methylaniline | 7 | 80 | 5 | 62 |
| 4 | 4-Bromoaniline | 5 | 88 | 4 | 75 |
| 5 | 4-Methoxyaniline | 8 | 75 | 6 | 58 |
| 6 | 4-Nitroaniline | 10 | 70 | 8 | 50 |
Analysis: This table demonstrates the significant advantages of microwave-assisted synthesis over classical heating methods for the Gould-Jacobs reaction. In all cases, the reaction times are drastically reduced from hours to minutes, while the product yields are consistently higher with microwave irradiation.
Experimental Protocols
Protocol 1: Classical Gould-Jacobs Synthesis
-
Condensation: In a round-bottom flask equipped with a condenser, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 100-110°C for 1 hour. The ethanol produced during the reaction will distill off.
-
Cyclization: Add a high-boiling point solvent, such as Dowtherm A, to the reaction mixture. Heat the mixture to 250°C and maintain this temperature for 30 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Add a non-polar solvent like hexane or petroleum ether to aid precipitation and wash the product.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis[5]
-
Reaction Setup: In a microwave-safe reaction vial, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 300°C for 5 minutes.[5]
-
Work-up and Purification: After the reaction is complete and the vial has cooled, the product can be isolated and purified as described in the classical protocol.
Visualizations
Caption: General workflow of the Gould-Jacobs synthesis.
Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.
References
Technical Support Center: Improving the Regioselectivity of the Conrad-Limpach Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach reaction and what is its primary application?
The Conrad-Limpach reaction is a chemical synthesis that involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.[1][2] This reaction is a cornerstone in heterocyclic chemistry and is widely used in the pharmaceutical industry for the synthesis of the quinoline scaffold, a core structure in many biologically active compounds and marketed drugs.
Q2: What is the key challenge regarding regioselectivity in the Conrad-Limpach reaction?
The primary challenge to regioselectivity in the Conrad-Limpach reaction is the competition with the Knorr quinoline synthesis. Aniline can attack either the ketone or the ester group of the β-ketoester.[1]
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (room temperature to moderate heating), the more reactive keto group is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate that cyclizes to the desired 4-hydroxyquinoline.[1] This is the kinetically favored pathway.
-
Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (around 140-160°C), the aniline can attack the less reactive ester group, forming a β-ketoanilide intermediate.[1][3] This intermediate then cyclizes to form the isomeric 2-hydroxyquinoline, which is the thermodynamically more stable product.[1]
Q3: How do reaction conditions influence the regioselectivity of the Conrad-Limpach reaction?
Reaction conditions, particularly temperature, play a crucial role in determining the regiochemical outcome:
-
Low Temperature Condensation: Performing the initial condensation of the aniline and β-ketoester at or near room temperature favors the formation of the β-aminoacrylate, the precursor to the 4-hydroxyquinoline product.[1]
-
High Temperature Cyclization: The subsequent cyclization of the β-aminoacrylate intermediate requires high temperatures, typically around 250°C, to proceed efficiently.[1][4]
Q4: What is the role of acid catalysis in this reaction?
Acid catalysis is essential for several steps in the Conrad-Limpach reaction mechanism. It facilitates the initial condensation by activating the carbonyl group of the β-ketoester, promotes the necessary keto-enol tautomerizations of the intermediates, and aids in the final ring closure and dehydration steps.[1] Commonly used acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the Conrad-Limpach reaction.
Low Yield of the Desired 4-Hydroxyquinoline
Problem: The yield of the 4-hydroxyquinoline product is consistently low.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cyclization Temperature | The cyclization step requires a high temperature, typically around 250°C.[1][4] Ensure your heating apparatus can reach and maintain this temperature consistently. |
| Inappropriate Solvent | The choice of solvent is critical for achieving high yields in the cyclization step. Running the reaction neat often results in poor yields (below 30%).[1] High-boiling, inert solvents are recommended.[1][5] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. |
| Product Decomposition | While high temperatures are necessary for cyclization, excessively high temperatures can lead to product decomposition. Careful temperature control is crucial. |
| Impure Starting Materials | Ensure that the aniline and β-ketoester are pure and dry, as impurities can interfere with the reaction. |
Data on Solvent Effects on Yield:
The yield of the Conrad-Limpach reaction is significantly influenced by the boiling point of the solvent used for the thermal cyclization. Generally, solvents with higher boiling points lead to better yields.[6]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 208 | 44 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 253 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[6]
Poor Regioselectivity (Formation of 2-Hydroxyquinoline)
Problem: A significant amount of the undesired 2-hydroxyquinoline (Knorr product) is formed.
Possible Causes and Solutions:
| Cause | Solution |
| High Initial Condensation Temperature | The initial reaction between the aniline and β-ketoester should be carried out at a low to moderate temperature (e.g., room temperature) to favor the kinetic product (β-aminoacrylate).[1] |
| Prolonged Heating at Intermediate Temperatures | Avoid prolonged heating at temperatures that favor the thermodynamic Knorr product (around 140-160°C) during the initial condensation phase.[1][3] |
| Substituent Effects on the Aniline Ring | The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the nitrogen and the reactivity of the aromatic ring, which in turn can affect the regioselectivity. Electron-donating groups on the aniline can increase the rate of the desired cyclization. While specific quantitative data is scarce in the literature, a general understanding of electronic effects is beneficial. |
Qualitative Impact of Substituents on Aniline:
| Substituent Type | Effect on Aniline Nucleophilicity | Potential Impact on Regioselectivity |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increases electron density on the nitrogen and the aromatic ring. | May favor the Conrad-Limpach pathway by enhancing the nucleophilic attack on the keto group and facilitating the electrophilic aromatic substitution step of the cyclization. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases electron density on the nitrogen and the aromatic ring. | May disfavor the Conrad-Limpach pathway by reducing the nucleophilicity of the aniline and deactivating the ring towards cyclization, potentially allowing the Knorr pathway to become more competitive under forcing conditions. |
Work-up and Purification Difficulties
Problem: Isolating and purifying the 4-hydroxyquinoline product is challenging.
Possible Causes and Solutions:
| Cause | Solution |
| High-Boiling Solvent Removal | High-boiling solvents like mineral oil or Dowtherm A can be difficult to remove by distillation.[5] Consider precipitating the product by cooling the reaction mixture and adding a non-polar solvent like hexanes. The product can then be collected by filtration.[5] |
| Tarry or Oily Crude Product | The crude product can sometimes be a tar or oil. Trituration with a suitable solvent can help to solidify the product. Recrystallization from an appropriate solvent is often necessary for purification. |
| Product Solubility | 4-Hydroxyquinolines can have varying solubilities. Experiment with different recrystallization solvents to find the optimal one for your specific product. |
Experimental Protocols
General Protocol for the Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline:
This protocol is adapted from a literature procedure and should be performed by trained personnel in a properly equipped laboratory.[7]
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a suitable reaction vessel, combine equimolar amounts of aniline and ethyl acetoacetate at room temperature.
-
Stir the mixture. The reaction is often exothermic.
-
Continue stirring for 1-2 hours at room temperature to ensure the formation of ethyl β-anilinocrotonate.
-
(Optional) The water formed as a byproduct can be removed azeotropically if a solvent like toluene is used. If so, remove the solvent and water under reduced pressure.
Step 2: Thermal Cyclization
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place a high-boiling inert solvent such as Dowtherm A or mineral oil.[7]
-
Heat the solvent to reflux (approximately 250°C) with vigorous stirring.
-
Slowly add the crude ethyl β-anilinocrotonate from Step 1 to the hot solvent.
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete.[7]
-
Allow the reaction mixture to cool to room temperature. The 2-methyl-4-hydroxyquinoline product will often precipitate as a solid.
-
Add a non-polar solvent like petroleum ether to further precipitate the product and help dissolve the reaction solvent.
-
Collect the solid product by vacuum filtration and wash it with the non-polar solvent.
-
The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to obtain a purer, less colored product.[7]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Conrad-Limpach synthesis and the competing Knorr pathway.
Experimental Workflow
Caption: A typical experimental workflow for the Conrad-Limpach synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Conrad-Limpach reaction.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of Ethyl 4-Hydroxyquinoline-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the crystallization of Ethyl 4-hydroxyquinoline-3-carboxylate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The reported melting point of this compound is consistently in the range of 261-271°C. Minor variations may be observed due to the presence of impurities or different polymorphic forms, although specific polymorphs have not been extensively characterized in the literature.
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), particularly with heating. It is also soluble in ethanol, which is a common solvent for its recrystallization. Its solubility in water is low.
Q3: Is this compound stable at all pH levels?
A3: No, this compound is susceptible to hydrolysis under basic conditions. The ester linkage can be cleaved to form the corresponding carboxylic acid. Therefore, it is crucial to avoid strongly basic conditions during crystallization and storage if the ester form is desired. The compound is generally stable in neutral to acidic conditions.
Q4: Can I use a mixed solvent system for the recrystallization of this compound?
A4: Yes, mixed solvent systems can be effective for the recrystallization of this compound. A common approach is to dissolve the compound in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then gradually add a poor solvent (an "anti-solvent") like water or a non-polar solvent such as n-hexane or petroleum ether to induce crystallization.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals are Forming
Question: I have dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
The solution is not supersaturated: The concentration of the compound in the solvent may be too low.
-
The compound is too soluble in the chosen solvent: Even at lower temperatures, the compound may remain fully dissolved.
-
The presence of impurities: Impurities can sometimes inhibit nucleation and crystal growth.
-
Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide surfaces for the initial crystals to form.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to the formation of oils instead of crystals. If room temperature cooling is unsuccessful, try cooling the solution in a refrigerator or an ice bath.
Issue 2: Oiling Out Instead of Crystallizing
Question: When I cool the solution of my compound, it forms an oil instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or when the melting point of the solid is lower than the temperature of the solution.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at higher temperatures may be beneficial.
-
Lower the Crystallization Temperature: If possible, try to induce crystallization at a lower temperature by using a colder cooling bath.
Issue 3: Poor Crystal Quality or Impure Product
Question: I have obtained crystals, but they are very small, needle-like, or appear to be impure. How can I improve the quality of my crystals?
Answer: The quality of crystals is highly dependent on the rate of cooling and the purity of the starting material.
Troubleshooting Steps:
-
Slow Down Crystallization: Slower cooling generally leads to larger and more well-defined crystals. You can achieve this by insulating the crystallization flask or allowing it to cool in a dewar filled with warm water.
-
Perform a Second Recrystallization: If the initial crystals are impure, a second recrystallization step can significantly improve purity.
-
Hot Filtration: If there are insoluble impurities in your crude product, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any solid impurities that are not dissolved.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 261-271 °C |
| pKa | Not available |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Low | Sparingly soluble in cold water. |
| Ethanol | Soluble | A common solvent for recrystallization. |
| Dimethylformamide (DMF) | Soluble | Good solubility, especially with heating. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good solubility, especially with heating. |
| Ethyl Acetate | Moderately Soluble | Can be used as a recrystallization solvent. |
| n-Hexane | Low | Often used as an anti-solvent. |
| Petroleum Ether | Low | Often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction (Conventional Heating)
This protocol describes the synthesis of the title compound from aniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
n-Hexane or Petroleum ether (for precipitation)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol. Upon cooling, the intermediate, diethyl 2-(anilinomethylene)malonate, may solidify.
-
Cyclization: To the crude intermediate, add diphenyl ether (enough to ensure good stirring). Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes. The cyclization reaction will occur, leading to the formation of this compound.
-
Isolation: Allow the reaction mixture to cool to room temperature. Add n-hexane or petroleum ether to precipitate the crude product. The high-boiling diphenyl ether will remain in the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with n-hexane or petroleum ether to remove any residual diphenyl ether.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Protocol 2: Recrystallization of this compound from a Mixed Solvent System
This protocol is suitable for purifying the crude product when a single solvent is not ideal.
Materials:
-
Crude this compound
-
Ethyl acetate (good solvent)
-
n-Hexane (anti-solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethyl acetate and heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Addition of Anti-solvent: While the solution is still warm, slowly add n-hexane dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy.
-
Clarification: If the solution becomes too cloudy, add a few drops of hot ethyl acetate until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of a cold mixture of ethyl acetate and n-hexane (in the same ratio as the final crystallization mixture), and dry them under vacuum.
Mandatory Visualization
Technical Support Center: Conrad-Limpach Synthesis with Electron-Withdrawing Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Conrad-Limpach synthesis, particularly when using anilines substituted with electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of an electron-withdrawing group on the aniline substrate in a Conrad-Limpach synthesis?
An electron-withdrawing group on the aniline ring significantly reduces the nucleophilicity of the amino group. This is due to the inductive and resonance effects of the EWG, which pull electron density away from the nitrogen atom. As a result, the initial condensation reaction with the β-ketoester is slower and less favorable, often requiring more forcing reaction conditions to proceed.
Q2: Why are high temperatures crucial for the cyclization step, especially with deactivated anilines?
The cyclization step in the Conrad-Limpach synthesis involves an intramolecular electrophilic attack from the enamine intermediate onto the aromatic ring. This process disrupts the aromaticity of the aniline ring, leading to a high-energy intermediate.[1] High temperatures, typically around 250 °C, are necessary to overcome this significant energy barrier.[2][3] For anilines bearing EWGs, this barrier is even higher due to the reduced electron density of the aromatic ring, making high-temperature conditions even more critical.
Q3: What are the most common side reactions or alternative pathways when using anilines with EWGs?
A common side reaction is the formation of the Knorr product, a 2-hydroxyquinoline.[4] This can occur if the aniline attacks the ester group of the β-ketoester instead of the ketone. While the Conrad-Limpach product is kinetically favored at lower temperatures, the Knorr product can become more prevalent under certain conditions. Additionally, decomposition of starting materials and intermediates can occur at the high temperatures required for the reaction, especially if the reaction time is prolonged. In some cases, the reaction may stall at the enamine intermediate if the cyclization conditions are not sufficiently forcing.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 4-hydroxyquinoline when using an aniline with a strong electron-withdrawing group (e.g., nitro, cyano).
-
Possible Cause 1: Insufficiently high reaction temperature.
-
Solution: The cyclization step is often the rate-determining step and requires very high temperatures.[1] Ensure your reaction is reaching the target temperature, which is typically in the range of 240-260 °C. The choice of a high-boiling point solvent is critical to achieve and maintain these temperatures. Solvents like Dowtherm A or diphenyl ether are commonly used.[1] Mineral oil is another effective, though sometimes less convenient, option.[1] As demonstrated in the table below, there is a general trend of increasing yield with higher solvent boiling points for the synthesis of 2-methyl-6-nitro-4-quinolone.
-
-
Possible Cause 2: Inappropriate solvent choice.
-
Solution: The solvent must be inert at high temperatures and have a sufficiently high boiling point. A study on the synthesis of a nitro-substituted 4-hydroxyquinoline highlights the direct correlation between solvent boiling point and reaction yield.
-
-
Possible Cause 3: Insufficient acid catalysis.
-
Solution: The Conrad-Limpach reaction is acid-catalyzed.[1] A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is often necessary to promote the initial condensation and the subsequent cyclization. If you are not using a catalyst, consider adding a small amount.
-
Problem 2: The reaction appears to stall after the formation of the enamine intermediate.
-
Possible Cause: The cyclization barrier is too high under the current conditions.
-
Solution: This is a common issue with highly deactivated anilines. Increase the reaction temperature to the upper end of the recommended range (up to 260 °C). If you are already at the maximum temperature your solvent allows, you may need to switch to a solvent with a higher boiling point (see table below). Prolonging the reaction time at the optimal temperature may also help drive the reaction to completion, but be mindful of potential decomposition.
-
Problem 3: Difficulty in isolating and purifying the product from the high-boiling point solvent.
-
Possible Cause: The physical properties of the solvent make removal by distillation challenging.
-
Solution: For solvents like mineral oil, removal by distillation is often impractical. A common and effective workup procedure involves cooling the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.[1] The precipitated solid can then be collected by filtration. Washing the crude product with a non-polar solvent like hexanes can help remove residual high-boiling solvent.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Quantitative Data
The choice of solvent and the reaction temperature are critical for the success of the Conrad-Limpach synthesis, especially when using anilines with electron-withdrawing groups. The following table summarizes the effect of different solvents on the yield of 2-methyl-6-nitro-4-quinolone from 4-nitroaniline.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 2-Nitrotoluene | 222 | 51 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones".[5]
Experimental Protocols
Synthesis of 2-methyl-6-nitro-4-quinolone from 4-nitroaniline
This protocol is adapted from a literature procedure and is intended for researchers familiar with standard organic synthesis techniques.
Materials:
-
4-nitroaniline
-
Ethyl 3-ethoxybut-2-enoate (or ethyl acetoacetate)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Concentrated sulfuric acid
-
Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus, add 4-nitroaniline (1.0 eq), ethyl 3-ethoxybut-2-enoate (2.5 eq), and the chosen high-boiling solvent (e.g., Dowtherm A, ~15 mL per gram of aniline).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to the stirred mixture.
-
Condensation and Cyclization: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., ~257 °C for Dowtherm A). During the reflux period, ethanol will be produced and can be removed by distillation.
-
Reaction Monitoring: The reaction progress can be monitored by the precipitation of the product from the hot solution. For the synthesis of 2-methyl-6-nitro-4-quinolone, a reflux time of approximately 35 minutes to 1 hour is typical.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with toluene and then with hexanes to remove the residual high-boiling solvent. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Impact of EWGs on the Conrad-Limpach synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoline Synthesis with High-Boiling Point Solvents
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges and optimize experimental outcomes through the strategic use of high-boiling point solvents.
Frequently Asked Questions (FAQs)
Q1: Why are high-boiling point solvents necessary for certain quinoline synthesis reactions?
A1: High-boiling point solvents are crucial for quinoline syntheses that require high activation energy, particularly for cyclization steps. Reactions like the Gould-Jacobs and Conrad-Limpach require temperatures often exceeding 200-250°C to proceed efficiently.[1][2][3] Using a high-boiling solvent ensures a stable reaction medium at these elevated temperatures, facilitates uniform heat transfer, and can prevent the decomposition of reactants or products that might occur if the reaction were heated neat.[3][4]
Q2: What are some common high-boiling point solvents used in quinoline synthesis?
A2: Several high-boiling point solvents are commonly employed, each with specific properties. These include:
-
Diphenyl ether (b.p. ~257°C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are often used for high-temperature cyclizations like the Gould-Jacobs reaction.[1][3][5]
-
Mineral oil is another inert, high-boiling solvent suitable for reactions requiring temperatures around 250°C, such as the Conrad-Limpach synthesis.[2][3]
-
Glycerol (b.p. 290°C) is gaining attention as a non-toxic, biodegradable, and renewable "green" solvent.[6][7] It has a high boiling point and low vapor pressure, making it a safer alternative.[6]
-
Ionic liquids are also utilized due to their high boiling points, thermal stability, and negligible vapor pressure.[5][8] They can sometimes act as both the solvent and a catalyst.[5]
Q3: How does the choice of a high-boiling solvent impact reaction yield and purity?
A3: The solvent choice can significantly influence both yield and purity. An appropriate solvent can improve yields by ensuring the reaction reaches the necessary temperature for efficient cyclization.[3] For instance, in the Conrad-Limpach synthesis, using a high-boiling, inert solvent like mineral oil can dramatically improve yields compared to running the reaction neat.[3] Conversely, an unsuitable solvent can lead to side reactions or the formation of tarry byproducts, which complicates purification and reduces overall yield.[4][9] Some high-boiling solvents like diphenyl ether can be difficult to remove from the final product, potentially affecting purity if not handled correctly during workup.[5]
Troubleshooting Guide
Problem 1: Low or no yield during the high-temperature cyclization step (e.g., Gould-Jacobs, Conrad-Limpach).
-
Possible Cause: The reaction temperature is insufficient to overcome the activation energy for cyclization.
-
Troubleshooting Steps:
-
Verify Solvent's Boiling Point: Ensure the chosen solvent has a boiling point high enough to reach the required reaction temperature (often 240-260°C).[1]
-
Optimize Temperature: Carefully increase the reaction temperature in increments, monitoring for product formation via TLC or LC-MS. Be aware that excessive temperatures can lead to degradation.[3][4]
-
Consider an Alternative Solvent: If the current solvent cannot safely reach the target temperature, switch to one with a higher boiling point, such as diphenyl ether or Dowtherm A.[3]
-
Problem 2: Significant tar and byproduct formation in the reaction mixture.
-
Possible Cause: The harsh reaction conditions, often exacerbated by high temperatures, are causing polymerization or decomposition of starting materials and intermediates. This is a notorious issue in the Skraup synthesis.[5][9]
-
Troubleshooting Steps:
-
Use a Moderator (Skraup Synthesis): For the highly exothermic Skraup reaction, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[9][10]
-
Employ a Biphasic System (Doebner-von Miller): To prevent the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its self-condensation.[9][11]
-
Control Reagent Addition: Slowly adding the more reactive component (e.g., the α,β-unsaturated carbonyl compound) can help maintain its low concentration, minimizing polymerization and tar formation.[11][12]
-
Problem 3: Difficulty removing the high-boiling point solvent during workup.
-
Possible Cause: Solvents like diphenyl ether and mineral oil have very low volatility and high viscosity, making them difficult to remove by standard evaporation.
-
Troubleshooting Steps:
-
Precipitation and Filtration: After cooling, the product often precipitates from the solvent. Diluting the mixture with a hydrocarbon solvent like hexanes or petroleum ether can further induce precipitation and help wash away the high-boiling solvent.[2][3]
-
Steam Distillation: For volatile quinoline products, steam distillation can be an effective method to separate the product from non-volatile tars and high-boiling solvents.[4]
-
Vacuum Distillation: If the product is thermally stable, purification by vacuum distillation can separate it from the higher-boiling solvent.
-
Data on High-Boiling Point Solvents in Quinoline Synthesis
The selection of a solvent is critical for optimizing reaction conditions. The following table summarizes data on the use of different high-boiling point solvents in various quinoline syntheses.
| Synthesis Method | Solvent | Reactants | Catalyst/Conditions | Temperature | Time | Yield | Reference(s) |
| Friedländer Annulation | Glycerol | 2-aminobenzophenone, 1,3-cyclohexanedione | NbCl₅ | 110°C | 20 min | 98% | [6] |
| Friedländer Annulation | Solvent-free | 2-aminobenzophenone, 1,3-cyclohexanedione | NbCl₅ | 110°C | 90 min | 56% | [6] |
| Gould-Jacobs Reaction | Diphenyl ether | Aniline derivative, ethyl ethoxymethylenemalonate | Thermal cyclization | 240-260°C | - | High | [1] |
| Conrad-Limpach Synth. | Mineral Oil | Aniline, ethyl acetoacetate | Thermal cyclization | ~250°C | 30-60 min | High | [2][3] |
| Friedländer Synthesis | Ethanol | 2-aminobenzaldehyde, acetone | 10% aq. NaOH | Room Temp. | 12 h | 85-90% | [13] |
| Friedländer Synthesis | Acetic Acid | 2-aminobenzophenone, cyclohexanone | Microwave irradiation | 160°C | 5-10 min | - | [14] |
| Skraup Synthesis | Solvent-free | Aniline, glycerol, nitrobenzene | Conc. H₂SO₄, FeSO₄ | Exothermic, reflux | 5 h | 78-83% | [13] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline using a High-Boiling Solvent [2][3]
-
Condensation: Mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a reaction flask. Stir the mixture at a moderate temperature (e.g., 100°C) to form the β-anilinocrotonate intermediate. Monitor the reaction by TLC. Remove any water or ethanol formed under reduced pressure.
-
Cyclization: Add the crude intermediate to a separate flask containing a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).
-
Heating: Under an inert atmosphere (e.g., nitrogen), heat the mixture to approximately 250°C with vigorous stirring. Maintain this temperature for 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool. The product will often precipitate. Dilute the cooled mixture with petroleum ether or hexanes to further precipitate the product and dissolve the mineral oil.
-
Isolation: Collect the solid product by filtration and wash thoroughly with petroleum ether to remove the residual high-boiling solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydroxy-2-methylquinoline.
Protocol 2: Friedländer Synthesis in Glycerol [6][7]
-
Reaction Setup: In a round-bottom flask, add the o-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 mmol), the carbonyl compound with an α-methylene group (e.g., 1,3-cyclohexanedione, 1.2 mmol), and glycerol (3 mL).
-
Catalyst Addition: Add the catalyst (e.g., NbCl₅, 0.1 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 110°C and stir for the appropriate time (e.g., 20 minutes), monitoring the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and quench by adding a saturated aqueous NaHCO₃ solution.
-
Isolation: Filter the reaction mixture and wash the collected solid with ethanol.
-
Purification: Recrystallize the crude solid product from ethanol to afford the pure quinoline derivative.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. du.edu.eg [du.edu.eg]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of unreacted aniline from quinoline synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: My crude quinoline product is contaminated with a significant amount of unreacted aniline.
Root Cause: Incomplete consumption of aniline during the synthesis (e.g., Skraup, Doebner-von Miller, or Combes synthesis) is a common issue. Aniline can also co-distill with quinoline during initial purification steps like steam distillation.[1]
Solutions:
-
Method 1: Diazotization. This is a highly effective method for removing primary aromatic amines like aniline. The aniline is converted to a non-volatile diazonium salt, which can then be removed.[1][2]
-
Method 2: Formation of a Picrate Salt. Quinoline forms a crystalline picrate salt, while aniline does not do so as readily under the same conditions. This allows for selective crystallization and purification.[3]
-
Method 3: Fractional Distillation. Due to the difference in boiling points between aniline (184 °C) and quinoline (237 °C), fractional distillation can be an effective separation method, particularly for larger scale purifications.[4][5]
Issue 2: I'm observing significant tar formation, which is making the purification of my quinoline derivative difficult.
Root Cause: The highly acidic and often high-temperature conditions of many quinoline syntheses (especially the Skraup synthesis) can lead to the polymerization of reactants and intermediates, resulting in tar formation.[6]
Solutions:
-
Moderators in Skraup Synthesis: The use of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exothermic nature of the Skraup reaction and minimize charring.[6]
-
Temperature Control: Careful control of the reaction temperature is essential. Avoid localized overheating by ensuring efficient stirring and controlled heating.[6]
-
Steam Distillation: For volatile quinoline derivatives, steam distillation is a primary and effective method to separate the product from non-volatile tarry residues.[7]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted aniline after a Skraup synthesis?
A1: The most frequently cited and effective method for removing residual aniline after a Skraup synthesis is diazotization . This process involves treating the acidic distillate containing both quinoline and aniline with sodium nitrite. The aniline is converted to its diazonium salt, which is non-volatile and can be easily separated. The quinoline remains in solution as its salt and can be recovered by basification and subsequent extraction or steam distillation.[1][9]
Q2: Can I use a simple acid-base extraction to separate aniline from quinoline?
A2: While acid-base extraction is excellent for separating basic compounds from neutral or acidic impurities, it is not very effective for separating aniline from quinoline. Both are basic compounds with relatively close pKa values (aniline's conjugate acid pKa ≈ 4.6, quinoline's conjugate acid pKa ≈ 4.85), meaning they will both be protonated and extracted into the aqueous acidic phase together.[5][10]
Q3: My purified quinoline is yellow to brown. Is it still impure?
A3: Pure quinoline is a colorless liquid. However, it is prone to turning yellow and then brown upon exposure to air and light due to the formation of trace oxidized impurities. This color change does not necessarily indicate significant impurity with aniline. For applications requiring very high purity, it is recommended to store purified quinoline under an inert atmosphere and protected from light.[11]
Q4: How can I confirm that the aniline has been completely removed?
A4: You can use analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the purified product to a standard of pure quinoline and a standard of aniline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying any remaining aniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of aniline that would be absent in a pure quinoline sample.
Data Presentation
Table 1: Comparison of Physical Properties for Separation
| Compound | Boiling Point (°C) | pKa of Conjugate Acid | Solubility in Water |
| Aniline | 184 | ~4.6 | Slightly soluble |
| Quinoline | 237 | ~4.85 | Slightly soluble |
Data sourced from multiple references.[4][5][10][12]
Table 2: Efficiency of Aniline Removal Methods (Illustrative)
| Method | Purity of Quinoline Achieved | Yield of Quinoline | Notes |
| Diazotization | >99% | Good to Excellent | Highly effective for removing primary aromatic amines. |
| Picrate Salt Formation | >98% | Good | Purity can be improved with multiple recrystallizations. |
| Fractional Distillation | 95-98% | Good | Efficiency depends on the distillation column and careful control of conditions. |
| Steam Distillation | Variable | Good to Excellent | Primarily for removal of non-volatile impurities like tars; aniline will co-distill with quinoline. |
This table provides illustrative data based on qualitative descriptions from the search results, as precise comparative quantitative data is often not available in a single source.
Experimental Protocols
Protocol 1: Removal of Aniline by Diazotization
This protocol is adapted from procedures commonly used for the purification of quinoline from Skraup synthesis.[1]
-
Acidification: After the initial workup (e.g., steam distillation to remove nitrobenzene), the crude quinoline containing aniline is dissolved in dilute sulfuric acid.
-
Cooling: The acidic solution is cooled to 0-5 °C in an ice bath.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred quinoline/aniline solution. The temperature should be maintained below 10 °C. An equimolar amount of sodium nitrite to the estimated amount of aniline is typically used.
-
Decomposition of Diazonium Salt: After the addition is complete, the solution is stirred for an additional 15-30 minutes in the ice bath. The mixture is then gently warmed to decompose the diazonium salt. This often results in the formation of phenol.
-
Isolation of Quinoline: The solution is made strongly alkaline with a concentrated sodium hydroxide solution. The liberated quinoline can then be isolated by steam distillation or solvent extraction.
-
Final Purification: The isolated quinoline can be further purified by vacuum distillation.
Protocol 2: Purification of Quinoline via Picrate Salt Formation
This protocol is useful for obtaining high-purity quinoline.[3]
-
Dissolution: Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
Picric Acid Addition: In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. Add the picric acid solution to the quinoline solution.
-
Crystallization: Yellow crystals of quinoline picrate will precipitate. The mixture should be cooled in an ice bath to maximize crystallization.
-
Filtration: The quinoline picrate crystals are collected by filtration and washed with a small amount of cold ethanol.
-
Regeneration of Quinoline: The purified quinoline picrate is suspended in water, and a strong base (e.g., NaOH solution) is added to liberate the free quinoline.
-
Extraction: The pure quinoline is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield pure quinoline.
Mandatory Visualization
Caption: Workflow for the removal of aniline via diazotization.
Caption: Workflow for the purification of quinoline via picrate salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoline - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Hydrolysis of 4-Hydroxyquinoline-3-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of the ester group in 4-hydroxyquinoline-3-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the hydrolysis of 4-hydroxyquinoline-3-carboxylate esters?
A1: The most common and generally effective method is saponification using an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by acidification to precipitate the carboxylic acid.[1] This reaction is typically carried out under reflux conditions.[1]
Q2: My hydrolysis reaction is not going to completion. What are the possible reasons?
A2: Incomplete hydrolysis can be due to several factors:
-
Insufficient base: Ensure at least a stoichiometric amount, and often an excess, of the base is used.
-
Short reaction time: Some esters may require longer reaction times for complete hydrolysis. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Low temperature: While often performed at reflux, some substrates may require elevated temperatures for the reaction to proceed efficiently.
-
Poor solubility: The starting ester may have poor solubility in the reaction mixture. Adding a co-solvent like ethanol can improve solubility.[1]
Q3: I am observing a different product than the expected carboxylic acid. What could it be?
A3: A common side product is the decarboxylated quinaldine derivative. This can occur if the reaction mixture becomes acidic for a prolonged period, especially at elevated temperatures.[2] Acidic workup should be performed carefully, and the desired carboxylic acid should be isolated promptly.
Q4: Can I use other bases besides sodium hydroxide (NaOH)?
A4: Yes, other bases like potassium hydroxide (KOH) and lithium hydroxide (LiOH) can also be used for saponification. LiOH is often favored in cases where the ester is sterically hindered or when milder reaction conditions are desired. However, for 4-hydroxyquinoline-3-carboxylates, NaOH is well-documented and effective.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (the ester). The reaction is considered complete when the spot corresponding to the starting material has disappeared. A suitable solvent system for TLC would typically be a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane), with the exact ratio depending on the specific substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of carboxylic acid | Incomplete reaction. | Increase reaction time and/or temperature. Ensure sufficient base is used. Monitor by TLC until the starting material is consumed. |
| Decomposition of the product. | Avoid prolonged exposure to high temperatures or strongly acidic conditions during workup. | |
| Poor solubility of starting material. | Add a co-solvent such as ethanol to the reaction mixture. | |
| Presence of starting material in the final product | Incomplete hydrolysis. | See "Low or no yield of carboxylic acid" above. |
| Insufficient mixing. | Ensure vigorous stirring throughout the reaction. | |
| Formation of an unexpected side product (e.g., decarboxylated product) | Acid-catalyzed decarboxylation. | Perform the acidification step of the workup at a low temperature (e.g., in an ice bath) and isolate the product quickly. Avoid using strong acids for extended periods.[2] |
| Difficulty in isolating the product after acidification | Product is soluble in the aqueous layer. | If the product is unexpectedly water-soluble, try extracting with an organic solvent like ethyl acetate after acidification. |
| Oily product instead of a solid precipitate. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Seeding with a small crystal of the product, if available, can also help. |
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate using Sodium Hydroxide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
2N Sodium Hydroxide (NaOH) solution
-
Ethanol (optional, as a co-solvent)
-
2N Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Suspend this compound (1 equivalent) in a 2N aqueous solution of sodium hydroxide (2-3 equivalents).[1]
-
If the starting material has low solubility, add a minimal amount of ethanol to aid dissolution.[1]
-
Heat the reaction mixture to reflux and stir for 2-3 hours.[1]
-
Monitor the reaction progress by TLC. The reaction is complete when the starting ester spot is no longer visible.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture to pH 4 with 2N HCl while stirring in an ice bath.[1]
-
A precipitate of 4-hydroxyquinoline-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure carboxylic acid.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrolysis of this compound
| Base | Solvent | Temperature | Time | Yield | Reference |
| 2N NaOH | Water | Reflux | 2 hours | 92% | [1] |
| 2N NaOH | Water/Ethanol | Reflux | 3 hours | 92% | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in hydrolysis.
References
Validation & Comparative
A Comparative Guide to the Conrad-Limpach and Gould-Jacobs Syntheses of 4-Hydroxyquinolines
For researchers, scientists, and professionals in drug development, the synthesis of the 4-hydroxyquinoline scaffold is of paramount importance due to its prevalence in a wide array of therapeutic agents. Two of the most established and historically significant methods for constructing this core structure are the Conrad-Limpach and the Gould-Jacobs syntheses. This guide provides a detailed comparison of these two classical methods, supported by experimental data and protocols, to aid in the selection of the most suitable synthetic route for a given research objective.
At a Glance: Conrad-Limpach vs. Gould-Jacobs Synthesis
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Synthesis |
| Reactants | Anilines and β-ketoesters | Anilines and alkoxymethylenemalonate esters |
| Key Intermediate | Schiff base (enamine) | Anilidomethylenemalonate |
| Initial Reaction | Condensation to form an enamine | Condensation to form an enamine, followed by elimination of alcohol |
| Cyclization | Thermal cyclization of the enamine | Thermal cyclization of the anilidomethylenemalonate |
| Final Product | 4-hydroxyquinolines | 4-hydroxyquinolines (often after saponification and decarboxylation) |
| Key Reaction Condition | High temperature (~250 °C) for cyclization.[1][2] | High temperature (>250 °C) for cyclization.[3][4][5] |
| Advantages | Direct route to 4-hydroxyquinolines. | Versatile for a variety of substituted anilines.[6] |
| Disadvantages | Can produce a mixture of 2- and 4-hydroxyquinolines (Knorr product) at higher temperatures.[1] | Multi-step process often requiring saponification and decarboxylation.[4][6][7] Can result in low overall yields and product decomposition at high temperatures.[5] |
Reaction Pathways and Mechanisms
A critical aspect of selecting a synthetic route is understanding the underlying reaction mechanism. Both the Conrad-Limpach and Gould-Jacobs syntheses proceed through a thermal cyclization step, but the nature of the acyclic intermediate differs.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base (or more accurately, an enamine intermediate).[1][2][6] This intermediate then undergoes a high-temperature electrocyclic ring closure to yield the 4-hydroxyquinoline.[1] The reaction is often catalyzed by a strong acid.[1]
Gould-Jacobs Synthesis
The Gould-Jacobs reaction commences with the condensation of an aniline with an alkoxymethylenemalonate ester.[4][6][7] This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[4] This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[4][7] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the final 4-hydroxyquinoline.[3][4][7]
Experimental Data and Performance
The choice between these two syntheses often comes down to the desired substitution pattern, available starting materials, and tolerance for multi-step procedures. Below is a summary of typical reaction conditions and reported yields.
Conrad-Limpach Synthesis: Solvent Effects on Yield
The cyclization step in the Conrad-Limpach synthesis is highly dependent on the reaction temperature, and thus the choice of a high-boiling solvent is critical. Early work without a solvent reported moderate yields, while the use of inert, high-boiling solvents significantly improves the outcome.[1]
| Solvent | Boiling Point (°C) | Yield (%) |
| No Solvent | - | < 30 |
| Mineral Oil | ~310 | Up to 95 |
| Diphenyl ether | 259 | Up to 95[5] |
| Dowtherm A | 257 | Up to 95[5] |
| 1,2,4-Trichlorobenzene | 214 | ~65[8] |
| 2-Nitrotoluene | 222 | ~65[8] |
| 2,6-di-tert-butylphenol | 263 | ~65[8] |
Data compiled from various sources, yields are for the cyclization step and can vary based on the specific substrates used.[1][5][8]
Gould-Jacobs Synthesis: Microwave-Assisted vs. Conventional Heating
Modern adaptations of the Gould-Jacobs reaction, particularly the use of microwave irradiation, have demonstrated significant improvements in reaction times and yields compared to conventional heating methods.[4][6]
| Heating Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 250-260 | 30-60 min | Up to 95 (cyclization step)[3] |
| Microwave | 250 | 20 min | Low[4] |
| Microwave | 300 | 10 min | 37[9] |
| Microwave | 300 | 20 min | 28[9] |
| Microwave | 300 | 5 min | 47[4][9] |
Yields are for the cyclization of the anilidomethylenemalonate intermediate and can be influenced by the specific aniline and malonate ester used.[3][4][9]
Experimental Protocols
Below are generalized experimental protocols for both syntheses, providing a starting point for laboratory work.
Conrad-Limpach Synthesis: General Protocol
-
Condensation: Aniline (1.0 eq) and a β-ketoester (1.0-1.2 eq) are mixed, often in the presence of an acid catalyst (e.g., a few drops of concentrated H₂SO₄).[1] The mixture is stirred at room temperature or with gentle heating.[1]
-
Intermediate Isolation (Optional): The resulting enamine intermediate can sometimes be isolated, though it is often a viscous oil and used directly in the next step.[10]
-
Cyclization: The crude enamine is dissolved in a high-boiling inert solvent (e.g., diphenyl ether, Dowtherm A).[1][5] The solution is heated to a high temperature (typically ~250 °C) for a period of 30 minutes to several hours, until the reaction is complete as monitored by TLC.[1][2]
-
Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent and can be further purified by recrystallization.
Gould-Jacobs Synthesis: Classical Thermal Protocol
-
Condensation: A mixture of the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) is heated at 100-130 °C for 1-2 hours.[4][11] The progress of the reaction can be monitored by the evolution of ethanol.[11] The ethanol byproduct is typically removed under reduced pressure.[4]
-
Cyclization: The crude anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent like diphenyl ether or Dowtherm A.[4][11] The solution is then heated to reflux (around 250 °C) for 30-60 minutes.[4]
-
Workup and Isolation: Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product usually precipitates. A non-polar solvent such as cyclohexane can be added to aid precipitation.[4] The solid is collected by filtration and washed.
-
Saponification: The ester is hydrolyzed by heating with a base (e.g., NaOH solution) for 1-2 hours.[4]
-
Acidification and Decarboxylation: The reaction mixture is cooled and acidified (e.g., with concentrated HCl) to precipitate the quinoline-3-carboxylic acid.[4] The dried acid is then heated above its melting point (typically 200-250 °C) to effect decarboxylation, yielding the final 4-hydroxyquinoline.[4]
Conclusion
Both the Conrad-Limpach and Gould-Jacobs syntheses are powerful and enduring methods for the preparation of 4-hydroxyquinolines. The Conrad-Limpach synthesis offers a more direct route, while the Gould-Jacobs reaction provides versatility, particularly for anilines with meta-electron-donating groups.[4][7] The choice between the two will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid synthesis and optimization, modern techniques such as microwave-assisted heating have shown great promise in improving the efficiency of the Gould-Jacobs reaction. Researchers should carefully consider the regioselectivity, potential for side reactions, and the multi-step nature of each synthesis when planning their synthetic strategy.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablelab.eu [ablelab.eu]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Quinolone Derivatives Emerge as Potent Alternatives to Ciprofloxacin in Antimicrobial Activity
Newly synthesized quinoline derivatives are demonstrating significant antimicrobial prowess, with some exhibiting superior or comparable activity to the widely used fluoroquinolone, ciprofloxacin. This comprehensive guide presents a comparative analysis of the antimicrobial activity of various quinoline derivatives against both Gram-positive and Gram-negative bacteria, supported by experimental data from recent studies. The findings suggest that these novel compounds hold promise in the ongoing battle against antibiotic resistance.
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA replication.[1] They achieve this by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] By interfering with the ligase activity of these enzymes, quinolones introduce single- and double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1]
Comparative Antimicrobial Activity:
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various quinoline derivatives compared to ciprofloxacin against a range of bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: MIC Values (µg/mL) of Quinolone Derivatives and Ciprofloxacin against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Streptococcus pneumoniae | Enterococcus faecalis | Reference |
| Ciprofloxacin | 0.75 | - | - | 1.89 | 0.95 | [2] |
| 3.125 | - | - | - | - | [3] | |
| 0.018 | - | - | - | - | [4] | |
| Quinoline-2-one hybrid 6c | 0.018 | 0.75 | - | - | - | [4] |
| Quinoline-2-one hybrid 6l | 0.061 | 1.50 | - | - | - | [4] |
| Quinoline-2-one hybrid 6o | 0.061 | 2.50 | - | - | - | [4] |
| Quinoline-hydrazone 32 | - | - | - | - | - | [3] |
| Quinoline-hydrazone 39 | - | - | - | - | - | [3] |
| Quinolone derivative 24 | 3.125 | - | - | - | - | [3] |
| Quinolone coupled hybrid 5d | 0.125-8 | - | - | - | - | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7b | 2 | - | - | - | - | [6] |
Table 2: MIC Values (µg/mL) of Quinolone Derivatives and Ciprofloxacin against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii | Reference |
| Ciprofloxacin | 0.03-0.23 | 0.37 | - | - | [2] |
| <1.95 | - | - | - | [7] | |
| Quinoline-hydrazone 32 | - | - | - | 2 | [3] |
| Quinoline-hydrazone 39 | - | - | - | 2 | [3] |
| Quinolinium iodide salt 62 | 3.125-6.25 (nmol/mL) | - | - | - | [3] |
| Quinolone derivative 24 | 3.125 | - | - | - | [3] |
| Quinoline-thiazole derivative 4g | 3.91-7.81 | - | - | - | [7] |
| Quinoline-thiazole derivative 4m | 7.81 | - | - | - | [7] |
| Quinolone coupled hybrid 5d | 0.125-8 | - | - | - | [5] |
Zone of Inhibition
The zone of inhibition is the area around an antimicrobial disc where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
Table 3: Zone of Inhibition (mm) of Quinolone Derivatives and Ciprofloxacin
| Compound/Derivative | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Klebsiella pneumoniae | Reference |
| Ciprofloxacin | 30 | 30 | 30 | 30 | [8] |
| Compound A | - | 45 (250µg/mL), 47 (500µg/mL) | - | - | [8] |
| Compound B | 42 (250µg/mL), 47 (500µg/mL) | - | - | - | [8] |
| Compound C | - | - | 30 (250µg/mL), 33 (500µg/mL) | - | [8] |
| Compound D | - | - | - | 32 (250µg/mL), 35 (500µg/mL) | [8] |
| Quinoline derivative 3 | - | - | - | - | [3] |
| Quinoline derivative 5 | - | - | 9.00 | - | [3] |
| Quinoline derivative 8 | - | - | - | - | [3] |
Note: The concentrations of the tested compounds for the zone of inhibition assay were 250µg/mL and 500µg/mL, while the standard ciprofloxacin was at a concentration of 30µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the antimicrobial susceptibility tests cited in the reviewed literature.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the quinoline derivatives and ciprofloxacin is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of each quinoline derivative and ciprofloxacin at a specific concentration is added to the respective wells. A control well with the solvent used to dissolve the compounds is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Visualizing Mechanisms and Workflows
Mechanism of Action of Quinolone Antibiotics
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination.
Experimental Workflow for Zone of Inhibition (Agar Well Diffusion)
Caption: Workflow for zone of inhibition assay.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 4-hydroxyquinoline-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. Among these, Ethyl 4-hydroxyquinoline-3-carboxylate and its analogs have emerged as a promising class of compounds warranting further investigation. This guide provides a comparative analysis of their in vitro anticancer activity, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel cancer therapeutics.
Comparative Anticancer Activity
While specific quantitative data for the parent compound, this compound, is limited in the readily available literature, extensive research on its analogs demonstrates significant cytotoxic activity against a range of cancer cell lines. These derivatives often feature modifications at various positions of the quinoline ring, leading to enhanced potency and selectivity. The primary mechanisms of action for this class of compounds include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, ultimately inhibiting cancer cell proliferation.[1][2]
Cytotoxicity Data of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various 4-hydroxyquinoline-3-carboxylate analogs against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (4-oxoquinoline-3-carboxamide derivative 16b) | Gastric (ACP03) | 1.92 | [1] |
| Colon (HCT-116) | >10 | [1] | |
| Breast (MDAMB231) | >10 | [1] | |
| Analog 2 (4-oxoquinoline-3-carboxamide derivative 17b) | Gastric (ACP03) | 5.18 | [1] |
| Colon (HCT-116) | >10 | [1] | |
| Breast (MDAMB231) | >10 | [1] | |
| Analog 3 (pyrano[3,2-c]quinoline-3-carboxylate 3a) | Colon (HT-29) | 0.023 | [3] |
| Breast (MCF-7) | Not specified | [3] | |
| Analog 4 (pyrano[3,2-c]quinoline-3-carboxylate 3f) | Colon (HT-29) | 0.025 | [3] |
| Breast (MCF-7) | Not specified | [3] | |
| Analog 5 (Modified 4-hydroxyquinolone 3g) | Colon (HCT116) | Promising | [4] |
| Lung (A549) | - | [4] | |
| Prostate (PC3) | - | [4] | |
| Breast (MCF-7) | - | [4] |
Note: The specific structures of the analogs are detailed in the cited references.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs are often attributed to their ability to interfere with critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several studies suggest that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. One of the proposed mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA damage, which can activate the apoptotic cascade. The activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) is a key event in this process.[3]
Simplified intrinsic apoptosis pathway induced by 4-hydroxyquinoline analogs.
Cell Cycle Arrest
These compounds have also been shown to induce cell cycle arrest, often at the G2/M phase. This prevents cancer cells from proceeding through mitosis and further proliferating. The underlying mechanism can involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Experimental workflow for evaluating cell cycle arrest.
Conclusion
The analogs of this compound represent a promising avenue for the development of novel anticancer agents. The available data strongly suggests that structural modifications to the parent compound can lead to significant enhancements in cytotoxic activity. The primary mechanisms of action appear to be the induction of apoptosis, potentially through topoisomerase II inhibition, and the induction of cell cycle arrest. Further research, including more extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is crucial to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in their quest for more effective cancer treatments.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Oxoquinoline-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 4-oxoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this versatile class of compounds across different therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Topoisomerase II
4-Oxoquinoline-3-carboxamides have emerged as a promising class of anticancer agents, with a primary mechanism of action involving the inhibition of human topoisomerase II, an essential enzyme in DNA replication and repair.[1][2]
Structure-Activity Relationship
The anticancer activity of these compounds is significantly influenced by substitutions on the quinolone ring and the N-aryl moiety of the carboxamide group.
-
Substitution at the N-1 position of the quinoline ring: Alkyl or benzyl groups at this position are common.
-
Substituents on the quinoline ring: Electron-withdrawing groups, such as halogens at positions 6 or 7, can influence activity.
-
The carboxamide linker: This moiety is crucial for interaction with the target enzyme.
-
Substitution on the N-aryl ring: The nature and position of substituents on the terminal phenyl ring of the carboxamide are critical for potency and selectivity. For instance, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, specific substitutions demonstrated significant toxicity against various cancer cell lines.[3]
Comparative Data of Anticancer Activity
| Compound | R1 (Position 6) | R2 (N-Aryl Substituent) | Cell Line | IC50 (µM) | Selectivity vs. Normal Cells | Reference |
| 16b | Cl | 4-Methylphenyl | Gastric (ACP03) | 1.92 | >10-fold | [1][2] |
| 17b | Cl | 4-Methoxyphenyl | Gastric (ACP03) | 5.18 | >10-fold | [1][2] |
| Doxorubicin | - | - | Gastric (ACP03) | <1.92 | None | [1][2] |
| 10e | Cl | 4-Fluorophenyl | HepG2 | 0.88 | Not Reported | [4] |
| 10i | Cl | 4-Isopropylphenyl | HepG2 | 1.60 | Not Reported | [4] |
| Sorafenib | - | - | HepG2 | Not Reported | Not Reported | [4] |
Signaling Pathway: Topoisomerase II Inhibition
4-Oxoquinoline-3-carboxamides are believed to function by intercalating into DNA and stabilizing the DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequently, apoptosis.
Caption: Mechanism of Topoisomerase II Inhibition.
Antiviral Activity
Certain 4-oxoquinoline-3-carboxamide derivatives have shown potential as antiviral agents, particularly against DNA viruses like Bovine Herpesvirus type 5 (BoHV-5).[5][6]
Structure-Activity Relationship
The antiviral activity is highly dependent on the substituents on the N-aryl ring of the carboxamide.
-
N-Aryl Substituents: The presence and position of electron-donating or electron-withdrawing groups on the phenyl ring attached to the carboxamide nitrogen significantly impact antiviral potency. For example, compound 4h with a 3,4-dichlorophenyl moiety exhibited the most promising activity against BoHV-5.[6]
Comparative Data of Anti-BoHV-5 Activity
| Compound | R (N-Aryl Substituent) | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| 4h | 3,4-Dichlorophenyl | 1239 ± 5.5 | 6.0 ± 1.5 | 206 | [5][6] |
| 4j | 4-Nitrophenyl | 35 ± 2 | 24 ± 7.0 | 1.4 | [5][6] |
| 4k | 4-Bromophenyl | 55 ± 2 | 24 ± 5.1 | 2.9 | [5][6] |
| Acyclovir | - | >5000 | 25.8 ± 1.3 | >193 | [5] |
Cannabinoid Receptor (CB2) Modulation
4-Oxoquinoline-3-carboxamides have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a promising target for treating inflammatory diseases and pain without the psychoactive effects associated with CB1 receptor activation.[7][8][9]
Structure-Activity Relationship
The affinity and selectivity for the CB2 receptor are modulated by substitutions at the N-1 position and the C-3 carboxamide side chain.
-
N-1 Position: An alkyl or benzyl group at this position is favorable for CB2 receptor binding.
-
C-3 Carboxamide: The nature of the substituent on the carboxamide nitrogen is a key determinant of affinity and efficacy. Aromatic or aliphatic amides can be accommodated, with specific substitutions leading to high selectivity.[7]
Comparative Data of CB2 Receptor Binding Affinity
| Compound | N-1 Substituent | C-3 Carboxamide Substituent | Ki (nM) for hCB2 | Selectivity (CB1/CB2) | Reference |
| 28 | n-pentyl | N-(1-adamantyl) | 1.8 ± 0.3 | >555 | [7] |
| 30 | n-pentyl | N-(1(S)-phenylethyl) | 0.9 ± 0.2 | >1111 | [7] |
| 32R | n-pentyl | N-(1(R)-cyclohexylethyl) | 2.0 ± 0.4 | >500 | [7] |
Signaling Pathway: CB2 Receptor Activation
As G-protein coupled receptors, CB2 receptors, upon agonist binding, initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
Caption: CB2 Receptor Agonist Signaling Pathway.
Experimental Protocols
Synthesis of 4-Oxoquinoline-3-carboxamides (Gould-Jacobs Reaction)
The core 4-oxoquinoline scaffold is typically synthesized via the Gould-Jacobs reaction.[8][10][11]
-
Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol and heated to reflux.
-
Cyclization: The resulting intermediate is heated at a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, affording the ethyl 4-oxoquinoline-3-carboxylate.
-
Hydrolysis: The ester is saponified using a base such as sodium hydroxide to yield the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine to form the final 4-oxoquinoline-3-carboxamide.
Caption: General Synthesis via Gould-Jacobs Reaction.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[2][17][18][19]
-
Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the reduction in virus-induced plaque formation in the presence of an antiviral compound.[6][20]
-
Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for the CB2 receptor.[3][21][22][23][24]
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB2 receptor.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value obtained from the competition curve.
Caption: General Experimental Workflow.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. | Semantic Scholar [semanticscholar.org]
- 6. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to Computational Docking of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the In Silico Performance of a Versatile Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, Ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives represent a privileged scaffold, demonstrating a wide array of biological activities. Computational docking studies are instrumental in elucidating the binding interactions of these derivatives with various biological targets at a molecular level, thereby guiding the design of more potent and selective drug candidates. This guide provides a comparative overview of recent computational docking studies on derivatives of the 4-hydroxyquinoline-3-carboxylate and structurally similar scaffolds, offering valuable insights for researchers in drug discovery.
Comparative Docking Performance of Quinolone Derivatives
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in diseases ranging from cancer to infectious diseases. The following table summarizes the docking performance and biological activity of selected derivatives from recent studies, providing a snapshot of their therapeutic promise.
| Derivative Class | Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Biological Activity (IC₅₀/GI₅₀) | Reference |
| 4-Oxoquinoline-3-carboxamides | 16b | Topoisomerase II | - | - | 1.92 µM (Gastric Cancer) | [1] |
| 17b | Topoisomerase II | - | - | 5.18 µM (Gastric Cancer) | [1] | |
| 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides | 8d | Tubulin | - | - | 0.15 µM (PANC 1) | [2] |
| 8e | Tubulin | - | - | 0.30 µM (MDA-MB-231) | [2] | |
| 8k | Tubulin | - | - | 0.73 µM (HeLa) | [2] | |
| 4-hydroxy-2-quinolinone-3-carboxamides | 3h | Soybean Lipoxygenase (LOX) | - | - | 10 µM | |
| 3s | Soybean Lipoxygenase (LOX) | - | - | 10 µM | ||
| 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives | 17 | P-glycoprotein (6C0V) | - | -9.22 | - | [3] |
Experimental Protocols: A Look Under the Hood
The methodologies employed in computational docking are critical for the reliability and reproducibility of the results. Below are detailed protocols from the cited studies.
Molecular Docking of 4-Oxoquinoline-3-carboxamide Derivatives against Topoisomerase II[1]
-
Software: The specific docking software used was not detailed in the abstract.
-
Protein Preparation: The crystal structure of the target protein, Topoisomerase II, was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structure.
-
Ligand Preparation: The 3D structures of the 4-oxoquinoline-3-carboxamide derivatives were built and optimized to their lowest energy conformation.
-
Docking Protocol: The prepared ligands were docked into the active site of Topoisomerase II. The docking protocol involved a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity. The interactions of the docked poses, such as hydrogen bonds and hydrophobic interactions, were then analyzed.
Molecular Docking of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Hybrids against Tubulin[2]
-
Software: The in silico molecular docking study was performed to understand the probable binding mode and key active site interactions. The specific software was not mentioned in the provided text.
-
Target Selection: The tubulin protein was selected as the target for the docking study, as numerous tubulin polymerization inhibitors are quinoline derivatives.
-
Analysis: The docked poses of the most potent compounds were compared to that of combretastatin, a known tubulin inhibitor, to identify common interactions within the active site. A regression analysis was performed to correlate the anti-proliferative activity with the docking scores.
Molecular Docking of 4-hydroxy-2-quinolinone-3-carboxamide Derivatives against Soybean Lipoxygenase (LOX)
-
In Silico Docking: Molecular docking simulations were performed to understand the binding mode of the synthesized carboxamide analogues.
-
Binding Site Analysis: The results indicated that the active compounds bind at the same alternative binding site as the reference compound, nordihydroguaiaretic acid (NDGA), and in a similar binding mode.
Visualizing the Process: From Workflow to Cellular Impact
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by quinoline derivatives.
Caption: A generalized workflow for computational docking studies.
Caption: A hypothetical signaling pathway targeted by quinoline inhibitors.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scihorizon.com [scihorizon.com]
- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Quinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of various quinoline derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Quinolones are a broad-spectrum class of synthetic antibiotics with a bicyclic core structure.[1] This guide will delve into the antibacterial efficacy of both non-fluoroquinolone and fluoroquinolone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of quinoline derivatives is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[2] The following table summarizes the MIC values (in µg/mL) of representative quinoline derivatives against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Quinoline Derivative | Class | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Streptococcus pneumoniae (Gram-positive) |
| Nalidixic Acid | Non-fluoroquinolone (1st Gen) | 0.50 - 64[2] | 0.25[2] | 700[2] | Generally Resistant |
| Ciprofloxacin | Fluoroquinolone (2nd Gen) | 0.013 - 1[2] | 0.125 - 8[2] | 0.15 - >32[2] | Less Active |
| Moxifloxacin | Fluoroquinolone (4th Gen) | 4 - 8[2] | 0.064 - 0.5[2] | 1 - >32[2] | Highly Active |
| Delafloxacin | Fluoroquinolone (Anionic) | ≤0.125[3] | ≤0.016[3] | Similar to Ciprofloxacin[4] | 0.008 - 0.015[5] |
Summary of Antibacterial Spectrum:
-
First-generation quinolones , like nalidixic acid, primarily target Gram-negative bacteria and are mainly used for urinary tract infections.[1][6]
-
Second-generation fluoroquinolones , such as ciprofloxacin, have an expanded spectrum that includes significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[1][7]
-
Later-generation fluoroquinolones (third and fourth), like moxifloxacin, exhibit improved activity against Gram-positive bacteria, including Streptococcus pneumoniae, and also cover atypical pathogens and some anaerobes.[8][9][10]
-
Newer fluoroquinolones , like delafloxacin, have a broad spectrum of activity that includes methicillin-resistant Staphylococcus aureus (MRSA) and retains activity in acidic environments.[3][4][11]
Mechanism of Action
Quinolones are bactericidal drugs that interfere with bacterial DNA replication.[1] They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13] This inhibition leads to breaks in the bacterial chromosome, ultimately causing cell death.[12] For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria.[14]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols
The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
1. Broth Microdilution Method for MIC Determination
This is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). These are then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[2][15]
-
Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted quinolone compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours.[2]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth (turbidity).[15]
2. Agar Diffusion Method (Disk Diffusion)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[2]
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[2]
-
Disk Application: Paper disks impregnated with a known concentration of the quinolone derivative are placed on the agar surface.[2]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[2]
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.[2]
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. benchchem.com [benchchem.com]
- 6. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. opastpublishers.com [opastpublishers.com]
- 15. benchchem.com [benchchem.com]
Efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate derivatives against MRSA.
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Quinolone Derivatives Against MRSA
The following table summarizes the in vitro efficacy of a selection of quinoline derivatives against MRSA, as determined by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency. For comparison, data for commonly used anti-MRSA antibiotics are also included.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives and Comparator Antibiotics against MRSA
| Compound Class | Specific Derivative/Compound | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| Quinolone Derivatives | ||||
| Fluoroquinolone Derivative 5a | MRSA | 2 | [1] | |
| Ciprofloxacin Derivative 7a | MRSA | 0.016 | [1] | |
| Indolo[3,2-b]quinoline Analogue 23 | OM481, OM584 | 2 | [2] | |
| Benzofuro[3,2-b]quinoline 24 | OM481, OM584 | 2 | [2] | |
| Levofloxacin Derivatives 25-28 | Not Specified | 1 | [2] | |
| Benzimidazole Quinolones 19-22 | MRSA | 0.125 | [2] | |
| 6-chlorocyclopentaquinolinamine (7b) | MRSA ATCC 33591 | 0.125 mM | [3] | |
| Thiazolylketenyl Quinazolinone TQ 4 | MRSA | 0.5 | [4] | |
| Comparator Antibiotics | ||||
| Vancomycin | Various | 0.5 - 2 | [5] | |
| Linezolid | Various | 0.5 - 4 | [5] | |
| Daptomycin | Various | 0.25 - 1 | [5] | |
| Ciprofloxacin | MRSA | 0.49 | [1] | |
| Norfloxacin | MRSA | 8 | [1] | |
| Methicillin | MRSA | >64 | [1] |
Note: The efficacy of specific compounds can vary significantly based on the MRSA strain and the specific chemical modifications of the quinolone scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key in vitro assays used to evaluate the anti-MRSA activity of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the MRSA isolate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be selected based on the expected efficacy of the compound.
c. Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (bacteria with no compound) and a sterility control well (uninoculated CAMHB).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
d. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Prepare a logarithmic-phase culture of the MRSA isolate in a suitable broth medium.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
b. Experimental Setup:
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspension.
-
Include a growth control without any compound.
-
Incubate all tubes in a shaking incubator at 37°C.
c. Sampling and Viable Count:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
d. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxicity of a compound to mammalian cells.
a. Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
b. Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium in the cell plate with the medium containing the test compound at various concentrations.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
c. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined.
Visualizations
The following diagrams illustrate a general experimental workflow for evaluating anti-MRSA compounds and a proposed mechanism of action for fluoroquinolones, a major class of quinolone antibiotics.
References
- 1. jidc.org [jidc.org]
- 2. Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of MRSA Drug Resistance and Its Detection [mantacc.com]
- 4. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Modified 4-Hydroxyquinolone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] Modifications to this core structure have led to the development of analogues with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of different series of modified 4-hydroxyquinolone analogues, supported by experimental data from recent studies.
In Vitro Cytotoxicity Data
The cytotoxic activity of modified 4-hydroxyquinolone analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.
Series 1: β-Enaminone-Derived 4-Hydroxyquinolone Analogues
A series of 4-hydroxyquinolone analogues derived from β-enaminones were evaluated for their in vitro anticancer activity against four human cancer cell lines: HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma).[2][3] The results are summarized in the table below.
| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 148.3 | 155.7 | 167.2 | 189.0 |
| 3b | 162.0 | 188.1 | 239.4 | 174.5 |
| 3d | 46.5 | - | - | 34.2 |
| 3e | 29.5 | 67.0 | - | - |
| 3g | 28.5 | 33.4 | - | - |
| 3h | - | 87.9 | 29.3 | - |
| 3i | 33.4 | 73.0 | - | - |
| 3j | 38.2 | - | - | 81.4 |
Data sourced from "Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies".[2][3]
Among this series, compound 3g demonstrated the most potent and broad-spectrum anticancer activity across the tested cell lines.[2][3][4][5]
Series 2: Benzylidene and Related Derivatives of 4-Hydroxyquinolines
Another study investigated the cytotoxicity of various 4-hydroxyquinoline derivatives, including benzylidene derivatives, against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5).[6][7][8] This allows for an assessment of both potency and selectivity.
| Compound | Colo 205 IC50 (µM) | Colo 320 IC50 (µM) | MRC-5 IC50 (µM) |
| 13a | 11.86 | 8.19 | >20 |
| 13b | 8.1 | 4.58 | >20 |
| 20 | 2.34 | 4.61 | >20 |
| 21 | 16.54 | >20 | >20 |
| 22 | 11.79 | 12.29 | >20 |
| 26 | 12.63 | 11 | >20 |
| 28 | >20 | 14.08 | >20 |
| 29 | >20 | 9.86 | >20 |
Data sourced from "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents".[6]
In this series, compounds 13b and 20 showed high cytotoxicity against both sensitive and resistant cancer cell lines, with IC50 values in the low micromolar range, while exhibiting lower toxicity towards normal fibroblasts.[6]
Experimental Protocols
Synthesis of 4-Hydroxyquinolone Analogues (Microwave-Assisted)
A general and environmentally friendly method for synthesizing 4-hydroxyquinolone analogues involves the microwave-assisted condensation of β-enaminones and diethyl malonate in the presence of a catalyst.[1][2]
Procedure:
-
A mixture of β-enaminone (1 mmol) and diethyl malonate (3 mmol) is prepared in ethanol (1 mL) in a glass tube.[2]
-
Bismuth (III) chloride (BiCl3) (0.2 mmol) is added as a catalyst.[2]
-
The reaction mixture is subjected to microwave irradiation for a duration of 5 to 13 minutes.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the product is purified.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the 4-hydroxyquinolone derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
Experimental Workflow: Cytotoxicity Evaluation
Caption: General workflow for the synthesis and in vitro cytotoxicity evaluation of 4-hydroxyquinolone analogues.
Proposed Signaling Pathway Inhibition
In silico studies, including molecular docking simulations, have suggested that some modified 4-hydroxyquinolone analogues may exert their anticancer effects by targeting key proteins involved in cancer cell proliferation and survival, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[2][4]
Caption: Proposed mechanism of action involving the inhibition of ALK and CDK2 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00252D [pubs.rsc.org]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
A Comparative Guide to the Synthesis of Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common and emerging synthesis pathways for fluoroquinolone antibiotics. We will delve into the validation of these routes by examining key performance indicators such as reaction yields, conditions, and starting materials. Detailed experimental protocols for the major synthetic strategies are provided to support your research and development endeavors.
Comparison of Key Synthesis Pathways
The synthesis of fluoroquinolone antibiotics typically involves the construction of the core quinolone ring system, followed by the introduction of various substituents to modulate the drug's activity and pharmacokinetic properties. The following table summarizes and compares the key aspects of the most prevalent synthetic routes.
| Parameter | Gould-Jacobs Reaction (Classical) | Modified Gould-Jacobs (Microwave-Assisted) | Ciprofloxacin Synthesis (from 2,4-dichloro-5-fluoro benzoyl chloride) | Levofloxacin Q-acid Synthesis (Enantioselective) |
| Starting Materials | Anilines, Diethyl ethoxymethylenemalonate (DEEM) | Anilines, Diethyl ethoxymethylenemalonate (DEEM) | 2,4-dichloro-5-fluoro benzoyl chloride, 3-dimethylamino-acrylic acid methyl ester | 2,3,4,5-Tetrafluorobenzoyl chloride, (S)-2-aminopropanol |
| Key Reagents | High-boiling point solvents (e.g., Diphenyl ether) | None (solvent-free) or high-boiling point solvents | Triethylamine, Cyclopropylamine, Potassium carbonate, Piperazine | N,N-dimethylaminomethyl acrylate, Triethylamine, Potassium carbonate |
| Reaction Conditions | High temperatures (>250°C), long reaction times (hours) | High temperatures (e.g., 300°C), short reaction times (minutes) | Multi-step, moderate temperatures (80-125°C) | Multi-step, controlled temperature |
| Overall Yield | Moderate to low | Improved yields (e.g., 47% in a specific example)[1] | ~65% (two-step process)[2] | ~87% (for the core structure over four steps)[3] |
| Number of Steps | Multiple steps for the final product | Fewer steps for the core synthesis | Streamlined three-step process[4] | Multiple steps |
| Key Advantages | Well-established, versatile | Rapid, higher yields, environmentally friendlier | High-yielding, commercially viable | Produces pure enantiomer, avoiding less active/toxic isomers |
| Key Disadvantages | Harsh conditions, low yields, potential for side reactions | Requires specialized microwave equipment | Involves multiple reagents and steps | Complex, requires chiral control |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways discussed.
Experimental Protocols
Protocol 1: Gould-Jacobs Reaction for Quinolone Core Synthesis (Classical Method)
This protocol describes the traditional thermal cyclization method for synthesizing the 4-hydroxyquinoline core.
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point inert solvent (e.g., Diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, mix the aniline derivative and diethyl ethoxymethylenemalonate. Heat the mixture to 100-150°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Heat the mixture to reflux (approximately 250°C) for 15-30 minutes to induce thermal cyclization.[5] The product, a 4-hydroxy-3-carboethoxyquinoline, will precipitate upon cooling.
-
Saponification: Isolate the cyclized product and suspend it in an ethanolic sodium hydroxide solution. Reflux the mixture until the ester is completely hydrolyzed.
-
Decarboxylation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Filter and dry the solid. Heat the dried solid above its melting point until the evolution of carbon dioxide ceases, yielding the 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
This protocol outlines a modern, more efficient approach to the Gould-Jacobs reaction using microwave irradiation.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[6] Optimal conditions will vary depending on the specific substrates and microwave system.
-
Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate out of the reaction mixture.
-
Purification: Filter the solid product and wash with a suitable solvent, such as cold acetonitrile, to remove any unreacted starting materials.
Protocol 3: Synthesis of Ciprofloxacin
This protocol details a widely used method for the synthesis of Ciprofloxacin starting from 2,4-dichloro-5-fluoro benzoyl chloride.[4]
Materials:
-
2,4-dichloro-5-fluoro benzoyl chloride
-
3-dimethylamino-acrylic acid methyl ester
-
Triethylamine (TEA)
-
Toluene
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Piperazine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation and Enamine Formation: Dissolve 3-dimethylamino-acrylic acid methyl ester in toluene and add triethylamine. To this mixture, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene while maintaining a low temperature (10-15°C). After the addition, raise the temperature to 80-85°C and stir for 4 hours.
-
Cyclization: Cool the reaction mixture and add cyclopropylamine, followed by potassium carbonate and DMF. Heat the mixture to 120-125°C for 4 hours. After cooling, quench the reaction with ice water to precipitate the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[4]
-
Nucleophilic Substitution: Dissolve the intermediate in DMSO and add piperazine. Heat the mixture to 90°C and monitor the reaction by HPLC.
-
Isolation and Purification: Once the reaction is complete, cool the mixture and adjust the pH to 7 with HCl to precipitate Ciprofloxacin. Filter the solid, wash with water and acetone, and dry to obtain the final product.[4]
Protocol 4: Enantioselective Synthesis of Levofloxacin Q-acid
This protocol describes a multi-step synthesis to obtain the key chiral intermediate for Levofloxacin.[3]
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
N,N-dimethylaminomethyl acrylate
-
Triethylamine (TEA)
-
(S)-2-aminopropanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation: React 2,3,4,5-Tetrafluorobenzoyl chloride with N,N-dimethylaminomethyl acrylate in the presence of triethylamine to form the enamine intermediate.
-
Amine Exchange: Introduce the chiral center by reacting the enamine intermediate with (S)-2-aminopropanol.
-
Intramolecular Cyclization: Dissolve the resulting chiral intermediate in DMF, add potassium carbonate, and heat the mixture to induce intramolecular nucleophilic aromatic substitution, forming the benzoxazine ring of the cyclized ester.
-
Hydrolysis: Hydrolyze the ester under acidic conditions to yield the final Levofloxacin Q-acid. A reported yield for a similar hydrolysis step is 96.22%.[3]
Validation and Workflow
The validation of a chosen synthesis pathway is a critical step in drug development. The following diagram illustrates a general workflow for this process.
This guide provides a foundational understanding of the primary synthetic routes to fluoroquinolone antibiotics. The choice of a specific pathway will depend on various factors, including the desired scale of production, cost of starting materials, and the availability of specialized equipment. The provided protocols and comparative data aim to assist researchers in making informed decisions for their synthetic endeavors.
References
In Silico ADME Prediction for Novel Quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel quinoline derivatives as therapeutic agents holds significant promise across various disease areas, including cancer, malaria, and neurodegenerative disorders.[1][2][3][4][5] However, early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug development and reduce late-stage attrition.[4] In silico prediction methods offer a rapid and cost-effective approach to evaluate the ADME profiles of these novel compounds, guiding lead optimization and candidate selection.[4][6][7] This guide provides a comparative overview of commonly used in silico tools and methodologies for predicting the ADME properties of novel quinoline derivatives, supported by data from recent studies.
Comparison of In Silico ADME Prediction Tools
Several computational tools, ranging from free web servers to commercial software, are available for predicting ADME properties. The choice of tool often depends on the specific needs of the research, available resources, and the desired depth of analysis.[7] Below is a comparison of some widely used platforms for the ADME profiling of quinoline derivatives.
| Software/Web Server | Key ADME Properties Predicted | Approach | Availability | Reference |
| SwissADME | Physicochemical properties, Pharmacokinetics (GI absorption, BBB permeation), Drug-likeness (Lipinski's rule), Medicinal Chemistry friendliness.[8][9][10] | Employs a combination of established predictive models and rules-based filtering.[8][9] | Free web server | [8][9][10] |
| pkCSM | Absorption (Intestinal absorption, Skin permeability), Distribution (BBB permeability, Fraction unbound), Metabolism (CYP substrate/inhibitor), Excretion (Total clearance), Toxicity.[8][9][11] | Utilizes graph-based signatures to develop predictive models from large datasets of experimental data.[2] | Free web server | [2][8][9] |
| ADMET Predictor® | A comprehensive suite of over 175 properties including solubility, permeability, metabolism (CYP and UGT), toxicity (Ames mutagenicity, DILI), and PBPK modeling.[12] | Machine learning-based models trained on extensive, high-quality datasets from pharmaceutical partners.[12] | Commercial software | [12][13] |
| ProTox-II | Predicts various toxicity endpoints, including organ-specific toxicities (hepatotoxicity, carcinogenicity, etc.) and toxicity classes.[2][10] | Based on a machine learning model trained on a large database of toxic compounds.[2] | Free web server | [2][10] |
| admetSAR | A comprehensive platform for predicting various ADMET properties including absorption, metabolism, and toxicity profiles.[2][14][15] | Utilizes a large curated database and employs various QSAR models for prediction.[2] | Free web server | [2][14][15] |
Predicted ADME Properties of Selected Quinoline Derivatives
To illustrate the application of these tools, the following table summarizes the in silico predicted ADME properties for a hypothetical set of novel quinoline derivatives, drawing upon findings from various research articles.
| Derivative | Property | Predicted Value | Prediction Tool(s) Used | Reference |
| Quinoline Derivative A | Lipinski's Rule of Five | 0 violations | SwissADME | [2][8] |
| GI Absorption | High | SwissADME, pkCSM | [8][16] | |
| BBB Permeability | No | pkCSM | [8] | |
| CYP2D6 Inhibitor | Yes | pkCSM | [17] | |
| Hepatotoxicity | Non-toxic | ProTox-II | [2][17] | |
| Quinoline Derivative B | Lipinski's Rule of Five | 1 violation (MW > 500) | SwissADME | [2][8] |
| GI Absorption | Low | SwissADME, pkCSM | [8][16] | |
| BBB Permeability | Yes | pkCSM | [8] | |
| CYP3A4 Substrate | Yes | pkCSM | [18] | |
| Toxicity Class | IV | ProTox-II | [2] | |
| Quinoline Derivative C | Lipinski's Rule of Five | 0 violations | SwissADME | [2][8] |
| GI Absorption | High | SwissADME, pkCSM | [8][16] | |
| BBB Permeability | No | pkCSM | [8] | |
| CYP Inhibitor (multiple) | Yes (e.g., 1A2, 2C9) | ADMET Predictor, CYPlebrity | [18] | |
| Ames Mutagenicity | Non-mutagenic | ADMET Predictor | [12] |
Experimental Protocols: A Focus on Computational Methodologies
The in silico prediction of ADME properties relies on various computational methodologies. The general workflow involves preparing the chemical structures of the quinoline derivatives and submitting them to the chosen prediction tools.
1. Structure Preparation: The two-dimensional (2D) or three-dimensional (3D) structures of the novel quinoline derivatives are typically drawn using chemical drawing software like ChemDraw.[19] These structures are often converted to a simplified molecular-input line-entry system (SMILES) format for input into web-based prediction tools.[8][9]
2. In Silico ADME Prediction using Web Servers (e.g., SwissADME, pkCSM):
-
The SMILES strings of the quinoline derivatives are pasted into the input field of the web server.
-
The server processes the structures and provides predictions for a range of ADME-related properties.
-
For example, SwissADME provides a "BOILED-Egg" plot to visualize blood-brain barrier permeability and gastrointestinal absorption.[2]
3. Quantitative Structure-Activity Relationship (QSAR) Modeling:
-
QSAR models are developed to correlate the chemical structure of compounds with their biological activity or property (e.g., toxicity).[1][20]
-
This involves calculating molecular descriptors that encode the structural and physicochemical features of the quinoline derivatives.
-
Statistical methods, such as multiple linear regression, are then used to build a predictive model.[1]
4. Molecular Docking:
-
Molecular docking studies are performed to predict the binding interactions between the quinoline derivatives and key metabolic enzymes (e.g., Cytochrome P450s) or transporters.[19][21]
-
This provides insights into potential drug-drug interactions and metabolic pathways.[21]
Visualizing the In Silico ADME Prediction Workflow
The following diagram illustrates the typical workflow for the in silico prediction of ADME properties for novel quinoline derivatives.
Caption: Workflow for in silico ADME prediction of novel quinoline derivatives.
Metabolic Pathway Prediction
Understanding the metabolic fate of novel quinoline derivatives is a critical aspect of ADME profiling. In silico tools can predict the potential sites of metabolism (SOM) by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[18] Tools like ADMET Predictor® and webservers such as SMARTCyp can predict the regioselectivity of CYP-mediated metabolism.[12][18][22]
The following diagram illustrates a generalized metabolic pathway for a quinoline derivative, highlighting potential CYP-mediated reactions.
References
- 1. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalijtdh.com [journalijtdh.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. Directory of in silico Drug Design tools [click2drug.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Virtual screening and molecular dynamic simulations of the antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciforschenonline.org [sciforschenonline.org]
- 18. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 21. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ayushcoe.in [ayushcoe.in]
A Comparative Guide to the Biological Activities of 2-Hydroxyquinoline and 4-Hydroxyquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the simple hydroxylated quinolines, the 2-hydroxy and 4-hydroxy isomers are of significant interest. This guide provides an objective comparison of the biological activities of 2-hydroxyquinoline and 4-hydroxyquinoline, drawing upon available experimental data for the parent compounds and their simple derivatives to infer their relative potential in therapeutic applications. While direct comparative studies on the underivatized isomers are limited, this analysis of their derivatives offers valuable insights into their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Both 2-hydroxyquinoline and 4-hydroxyquinoline scaffolds have been extensively explored for the development of anticancer agents. The cytotoxic effects of their derivatives have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Comparative Cytotoxicity Data
Table 1: Anticancer Activity of 2-Hydroxyquinoline Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical Cancer) | 8.3 | [1] |
| 2-Arylquinolines | Quinoline 12 | PC3 (Prostate Cancer) | 31.37 | [1] |
| 2-Arylquinolines | Quinoline 11 | PC3 (Prostate Cancer) | 34.34 | [1] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | Tetrahydroquinoline 18 | HeLa (Cervical Cancer) | 13.15 | [1] |
Table 2: Anticancer Activity of 4-Hydroxyquinoline Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylidene derivative | 20 | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.61 | [2] |
| Benzylidene derivative | 13b | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.58 | [2] |
| Benzylidene derivative | 13a | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 8.19 | [2] |
| Lactone derivative | 29 | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 9.86 | [2] |
Observations:
Derivatives of both isomers demonstrate significant cytotoxic activity. Notably, certain 4-hydroxyquinoline derivatives show high potency against multi-drug resistant colon adenocarcinoma cells, with IC50 values in the low micromolar range[2]. This suggests that the 4-hydroxyquinoline scaffold may be a promising starting point for developing agents that can overcome drug resistance. 2-Arylquinoline derivatives also exhibit notable activity against cervical and prostate cancer cell lines[1].
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drugs. Both 2-hydroxyquinoline and 4-hydroxyquinoline derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of their antimicrobial efficacy.
Comparative Antimicrobial Data
Direct comparative MIC data for the parent isomers is scarce. However, studies on their derivatives provide insights into their potential as antimicrobial agents.
Table 3: Antimicrobial Activity of 2-Hydroxyquinoline Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-methyl-8-hydroxyquinoline | Clostridium perfringens | 16-32 | [3] |
Table 4: Antimicrobial Activity of 4-Hydroxyquinoline Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| HMAQ-7 | Clavibacter michiganensis | 31.3 | [4] |
| HMAQ-7 | Aspergillus niger | 62.5 | [4] |
| Quinolinequinones (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | [5] |
| Quinolinequinones (QQ6) | Clinically resistant Staphylococcus spp. | 0.66–19.53 | [5] |
Observations:
Derivatives of 4-hydroxyquinoline, particularly quinolinequinones, have shown potent activity against clinically resistant Gram-positive bacteria[5]. This highlights the potential of the 4-hydroxyquinoline scaffold in combating antibiotic resistance. While data for 2-hydroxyquinoline derivatives is more limited in the reviewed literature, they also exhibit antimicrobial properties[3].
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties, often by modulating key inflammatory pathways. This includes the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the reduction of pro-inflammatory cytokine production.
Comparative Anti-inflammatory Data
Table 5: Anti-inflammatory Activity of 2-Hydroxyquinoline Derivatives
| Derivative | Target/Assay | IC50 (µM) | Reference |
| 2-aryl quinoline (4a) | 12R-Lipoxygenase (12R-hLOX) | 28.25 | [6] |
| 2-aryl quinoline (7b) | 12R-Lipoxygenase (12R-hLOX) | 12.48 | [6] |
Table 6: Anti-inflammatory Activity of 4-Hydroxyquinoline Derivatives
| Derivative | Target/Assay | IC50 (µM) | Reference |
| N-phenyl carboxamide (12c) | Cyclooxygenase-2 (COX-2) | 0.1 | [7] |
| N-phenyl carboxamide (14a) | Cyclooxygenase-2 (COX-2) | 0.11 | [7] |
| N-phenyl carboxamide (14b) | Cyclooxygenase-2 (COX-2) | 0.11 | [7] |
Observations:
Derivatives of both isomers show promise as anti-inflammatory agents. Notably, certain 4-hydroxyquinoline derivatives are potent and selective inhibitors of COX-2, an important target in inflammation and pain[7]. 2-Arylquinoline derivatives have been identified as the first inhibitors of 12R-lipoxygenase, an enzyme implicated in skin inflammatory diseases[6].
Signaling Pathways and Mechanisms of Action
The biological effects of hydroxyquinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many compounds. Quinoline derivatives have been shown to inhibit the NF-κB signaling pathway.
Caption: General overview of the NF-κB signaling pathway and a potential point of inhibition by hydroxyquinoline derivatives.
Arachidonic Acid Metabolism
The anti-inflammatory effects of hydroxyquinolines can also be attributed to their inhibition of enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).
Caption: Inhibition of the COX and LOX pathways by hydroxyquinoline derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-hydroxyquinoline and 4-hydroxyquinoline in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 2-hydroxyquinoline and 4-hydroxyquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a solution of the substrate, linoleic acid.
-
Inhibition Reaction: In a cuvette, mix the enzyme solution with the test compound (2-hydroxyquinoline or 4-hydroxyquinoline derivative) and incubate for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. Determine the IC50 value from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, heme, and the test compound.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Quantification of Prostaglandins: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA kit or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Cytokine Production Assay (ELISA)
This assay quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.
Procedure:
-
Cell Stimulation: Seed immune cells (e.g., macrophages) in a culture plate and treat with the test compound for a specified time. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercially available kit for the specific cytokine (TNF-α or IL-6).
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and determine the effect of the compound on cytokine production.
Conclusion
While direct comparative studies on the underivatized 2-hydroxyquinoline and 4-hydroxyquinoline are not extensively available, the existing data on their derivatives suggest that both isomers are valuable scaffolds in drug discovery. Derivatives of 4-hydroxyquinoline have demonstrated particularly strong potential as anticancer agents against multi-drug resistant cell lines and as potent anti-inflammatory agents through COX-2 inhibition. 2-Hydroxyquinoline derivatives have shown promise as inhibitors of 12R-lipoxygenase, a novel target for inflammatory skin diseases.
The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the relative potencies and mechanisms of action of the parent 2-hydroxyquinoline and 4-hydroxyquinoline isomers. Such research is crucial for guiding the rational design of new and more effective therapeutic agents based on these versatile heterocyclic cores.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-hydroxyquinoline-3-carboxylate: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 4-hydroxyquinoline-3-carboxylate, a compound frequently used in pharmaceutical and agrochemical research. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personal safety and environmental compliance. The following procedures are based on established safety protocols for handling hazardous chemical waste.
Hazard and Exposure Summary
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. A chemically resistant apron may be necessary for larger quantities or potential splashes. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to minimize risk and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused product and contaminated materials (e.g., filter paper, absorbent pads), in a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.
Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name ("this compound"), hazard warnings (e.g., "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4-hydroxyquinoline-3-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxyquinoline-3-carboxylate. The following procedures are designed to ensure the safe handling and disposal of this chemical compound.
Chemical Information:
-
Chemical Name: this compound
-
CAS Number: 26892-90-0
-
Molecular Formula: C₁₂H₁₁NO₃
-
Appearance: White to light yellow to light orange crystalline powder.[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles with side shields or a face shield. Standard safety glasses are not sufficient. |
| Skin Protection | - Gloves: Chemical-resistant gloves are mandatory. For prolonged or repeated contact, it is recommended to use gloves with a protection class of 5 or higher, which corresponds to a breakthrough time of more than 240 minutes.[2] - Lab Coat: A standard laboratory coat should be worn and buttoned to its full length. - Protective Clothing: For tasks with a higher risk of exposure, consider additional protective clothing. |
| Respiratory Protection | - For low dust levels: A NIOSH-approved N95 or equivalent dust respirator should be used. - For higher or unknown concentrations: A powered air-purifying respirator (PAPR) with a particulate filter or a supplied-air respirator may be necessary. A proper fit test is required for all tight-fitting respirators. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks. The following step-by-step procedures should be followed.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood or a ventilated balance enclosure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Before starting any work, ensure all necessary PPE is available and in good condition.
2. Handling and Experimental Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in the dust.
-
When weighing the compound, do so on a tared weigh paper or in a container to minimize contamination of the balance.
-
Keep containers of the chemical tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep or vacuum the powder. Avoid generating dust. Place the collected material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, contact your institution's environmental health and safety (EHS) department.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, weigh papers, pipette tips) as hazardous chemical waste.
-
Place all waste in a clearly labeled, sealed, and appropriate waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
